1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIQZWXVSBJPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372095 | |
| Record name | 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37989-92-7 | |
| Record name | 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37989-92-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic strategies: a convergent approach via Suzuki-Miyaura coupling and a linear approach involving Friedel-Crafts acylation. Each method is presented with detailed experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale synthesis.
Introduction
This compound is a fluorinated biphenyl derivative with potential applications in the development of novel pharmaceuticals and functional materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the biphenyl ketone scaffold serves as a versatile intermediate for further chemical modifications. This guide outlines two robust and reproducible synthetic pathways to access this compound.
Synthetic Strategies
Two principal routes for the synthesis of this compound are presented:
-
Route 1: Suzuki-Miyaura Coupling. This convergent approach involves the palladium-catalyzed cross-coupling of (4-propionylphenyl)boronic acid with 1-bromo-2-fluorobenzene. This method is often favored due to the commercial availability of the starting materials and the generally high yields and functional group tolerance of the Suzuki-Miyaura reaction.
-
Route 2: Friedel-Crafts Acylation. This linear synthesis begins with the formation of the 2'-fluorobiphenyl core, followed by the introduction of the propionyl group via a Friedel-Crafts acylation reaction. While a more traditional approach, careful control of reaction conditions is necessary to ensure regioselectivity.
Route 1: Synthesis via Suzuki-Miyaura Coupling
This route offers an efficient and direct method for the construction of the target molecule.
Overall Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 1-bromo-2-fluorobenzene and (4-propionylphenyl)boronic acid.
Experimental Protocol
Materials:
-
1-Bromo-2-fluorobenzene
-
(4-Propionylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried round-bottom flask, add (4-propionylphenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL).
-
To this stirred mixture, add 1-bromo-2-fluorobenzene (1.0 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 1-Bromo-2-fluorobenzene | 175.00 | 1.0 | - |
| (4-Propionylphenyl)boronic acid | 177.99 | 1.2 | - |
| This compound | 228.26 | - | 75-85 |
Route 2: Synthesis via Friedel-Crafts Acylation
This classical approach involves the formation of the biphenyl backbone followed by acylation.
Overall Reaction Scheme:
Caption: Multi-step synthesis involving Suzuki coupling, Sandmeyer reaction, and Friedel-Crafts acylation.
Experimental Protocol
Step 1: Synthesis of 2'-Fluorobiphenyl
A common precursor, 4-bromo-2-fluorobiphenyl, can be synthesized from 2-fluoroaniline through bromination and a subsequent Gomberg-Bachmann reaction, or via Suzuki coupling of 4-bromophenylboronic acid and 1-bromo-2-fluorobenzene. For this guide, we will assume the availability of 2'-fluorobiphenyl.
Step 2: Friedel-Crafts Acylation of 2'-Fluorobiphenyl
Materials:
-
2'-Fluorobiphenyl
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) to the stirred suspension.
-
After the addition is complete, add a solution of 2'-fluorobiphenyl (1.0 eq) in anhydrous dichloromethane dropwise via the addition funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound. The acylation is expected to occur predominantly at the para-position of the unsubstituted phenyl ring due to steric hindrance from the fluorine atom.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2'-Fluorobiphenyl | 174.19 | 1.0 | - |
| Propionyl chloride | 92.52 | 1.1 | - |
| Aluminum chloride | 133.34 | 1.1 | - |
| This compound | 228.26 | - | 60-70 |
Workflow Diagrams
General Laboratory Workflow
An In-depth Technical Guide on the Physicochemical Properties of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a chemical compound of interest in medicinal chemistry and drug discovery, notably as a building block in the synthesis of targeted protein degraders. A thorough understanding of its physicochemical properties is fundamental for its application in synthetic chemistry, for predicting its behavior in biological systems, and for the development of novel therapeutics. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, outlines relevant experimental protocols for their determination, and presents a conceptual workflow for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET). The table below summarizes the available experimental and predicted data for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 37989-92-7 (Primary), 129159-23-5 (Alternative) | [1][2][3] |
| Molecular Formula | C₁₅H₁₃FO | [2][3] |
| Molecular Weight | 228.26 g/mol | [2] |
| Melting Point | 76-77 °C | [3] |
| Boiling Point (Predicted) | 334.1 °C | [4] |
| logP (Predicted) | 3.8 | [4] |
| Solubility | Data not available | |
| pKa | Data not available |
Note on CAS Numbers: While CAS number 37989-92-7 is more frequently cited for this compound, the number 129159-23-5 has also been associated with it. Researchers should verify the CAS number with their specific sample information.
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/minute for a rough estimate, then 1-2 °C/minute for an accurate measurement).
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).
Solubility Determination (Shake-Flask Method)
Solubility is a crucial parameter that affects a drug's bioavailability. The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a given solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Equilibration: The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC-UV. The solubility is then expressed in units such as mg/mL or mol/L.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.
Apparatus:
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for concentration measurement in both octanol and water phases (e.g., HPLC-UV)
-
n-Octanol and water (mutually saturated)
Procedure:
-
Solvent Preparation: n-Octanol and water are mixed and shaken vigorously, then allowed to separate to create mutually saturated phases.
-
Partitioning: A known amount of this compound is dissolved in a known volume of either the saturated n-octanol or water. A known volume of the other phase is then added to the vial.
-
Equilibration: The vial is sealed and mixed (e.g., by vortexing or shaking) for a set period to allow for the compound to partition between the two phases until equilibrium is reached. The vial is then centrifuged to ensure complete phase separation.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.
Application in Targeted Protein Degradation
This compound is classified as a "Protein Degrader Building Block". This suggests its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC is a multi-step process. The following diagram illustrates a general workflow for the incorporation of a building block like this compound into a PROTAC.
Caption: General workflow for PROTAC synthesis.
Conclusion
References
A Technical Guide to the Spectral Analysis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the expected spectral data for the compound 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of structurally analogous compounds. Furthermore, generalized experimental protocols for acquiring such data are provided to aid researchers in their laboratory work.
Compound Profile
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 37989-92-7[1] |
| Molecular Formula | C₁₅H₁₃FO[1] |
| Molecular Weight | 228.26 g/mol [1] |
| Chemical Structure |
|
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral databases and the analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | Doublet (d) | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.70 | Doublet (d) | 2H | Aromatic protons meta to the carbonyl group |
| ~7.55-7.40 | Multiplet (m) | 2H | Aromatic protons on the fluorophenyl ring |
| ~7.25-7.15 | Multiplet (m) | 2H | Aromatic protons on the fluorophenyl ring |
| 3.05 | Quartet (q) | 2H | -CH₂- (methylene group of propanoyl) |
| 1.25 | Triplet (t) | 3H | -CH₃ (methyl group of propanoyl) |
¹³C NMR (Carbon NMR) Predicted Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~199 | C=O (carbonyl) |
| ~160 (d, J ≈ 245 Hz) | C-F (fluorine-bearing carbon) |
| ~145 | Quaternary aromatic carbon |
| ~138 | Quaternary aromatic carbon |
| ~131 (d, J ≈ 8 Hz) | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~124 (d, J ≈ 4 Hz) | Aromatic CH |
| ~116 (d, J ≈ 22 Hz) | Aromatic CH |
| ~32 | -CH₂- (methylene) |
| ~8 | -CH₃ (methyl) |
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3100-3000 | C-H (Aromatic) | Stretching | Medium |
| ~2980-2850 | C-H (Aliphatic) | Stretching | Medium |
| ~1685 | C=O (Ketone) | Stretching | Strong |
| ~1600, ~1480 | C=C (Aromatic) | Stretching | Medium-Strong |
| ~1220 | C-F (Aryl Fluoride) | Stretching | Strong |
| ~830 | C-H (Aromatic) | Out-of-plane Bending | Strong |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
| 228 | [M]⁺ (Molecular Ion) |
| 199 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 171 | [M - C₂H₅CO]⁺ (Loss of propanoyl group) |
| 152 | [C₁₂H₉]⁺ (Biphenyl fragment) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the IR spectrometer's sample compartment.
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for volatile compounds that produces extensive fragmentation, which is useful for structural elucidation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualizations
The following diagrams illustrate the relationships between the different spectral analysis techniques and a general workflow for compound characterization.
Caption: Relationship between the compound and its spectral data.
Caption: General experimental workflow for spectral analysis.
References
An In-depth Technical Guide to the Mechanism of Action of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one (Liproxstatin-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, widely known as Liproxstatin-1, has emerged as a potent and selective small-molecule inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides. This technical guide provides a comprehensive overview of the core mechanism of action of Liproxstatin-1, detailing its molecular interactions, cellular effects, and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of ferroptosis and the development of novel therapeutics targeting this cell death pathway.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
The primary mechanism by which Liproxstatin-1 confers its potent anti-ferroptotic effects is through the inhibition of lipid peroxidation.[1] Ferroptosis is initiated by the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to a cascade of oxidative damage to polyunsaturated fatty acids within cellular membranes, ultimately resulting in loss of membrane integrity and cell death.[1][2] Liproxstatin-1 functions as a powerful radical-trapping antioxidant (RTA), effectively neutralizing lipid peroxyl radicals and terminating the chain reaction of lipid peroxidation.[2][3]
Theoretical studies suggest that the aromatic amine moiety (1′-NH) of Liproxstatin-1 is the preferential site for H-atom abstraction by lipid peroxide radicals.[4] This reaction is highly efficient, with a calculated rate constant of up to 6.38 × 10³ M⁻¹ S⁻¹ at 300 K, indicating a significant contribution from the quantum tunneling effect.[4] The resulting Liproxstatin-1 radical can be regenerated to its active, reduced form by endogenous antioxidants such as ubiquinol, allowing it to participate in multiple cycles of radical scavenging.[4]
Modulation of Key Ferroptosis Regulators
Liproxstatin-1's protective effects are intricately linked to its influence on key enzymatic pathways that regulate ferroptosis.
Glutathione Peroxidase 4 (GPX4) Pathway
Glutathione peroxidase 4 (GPX4) is a central regulator of ferroptosis, functioning to detoxify lipid hydroperoxides to their corresponding lipid alcohols, thereby preventing the accumulation of toxic lipid ROS.[5] Liproxstatin-1 has been shown to be highly effective in rescuing cells from ferroptosis induced by the inhibition or genetic deletion of GPX4.[1][6] Studies have demonstrated that Liproxstatin-1 can restore the expression and activity of GPX4 in various experimental models of ferroptosis.[5][7] This suggests a multifaceted role for Liproxstatin-1 in not only directly scavenging radicals but also in supporting the endogenous GPX4-mediated antioxidant defense system.[1][5]
Ferroptosis Suppressor Protein 1 (FSP1)
Recent research has identified Ferroptosis Suppressor Protein 1 (FSP1) as a key component of a parallel, GPX4-independent pathway that protects against ferroptosis.[8] FSP1, also known as apoptosis-inducing factor mitochondrial 2 (AIFM2), is an oxidoreductase that reduces coenzyme Q10 (CoQ10), which in turn acts as a lipophilic radical-trapping antioxidant to suppress lipid peroxidation.[5] Some evidence suggests that Liproxstatin-1 may also exert its effects through the inhibition of FSP1, thereby modulating this protective pathway.[5][8] However, further research is needed to fully elucidate the direct interaction and regulatory role of Liproxstatin-1 on FSP1 activity.
Voltage-Dependent Anion Channel 1 (VDAC1)
In the context of ischemia/reperfusion injury, Liproxstatin-1 has been shown to confer cardioprotection by reducing the levels and oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1).[7] VDACs are mitochondrial outer membrane proteins that regulate the passage of ions and metabolites. The reduction in VDAC1 levels by Liproxstatin-1 treatment was associated with decreased mitochondrial reactive oxygen species production, suggesting a role for Liproxstatin-1 in preserving mitochondrial function during cellular stress.[7]
Quantitative Data Summary
The potency and efficacy of Liproxstatin-1 have been quantified across various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Cell/System | Condition | Reference(s) |
| IC₅₀ | 22 nM | Gpx4-/- Cells | Inhibition of cell death | [1][6][9][10] |
| EC₅₀ | 115.3 nM | OLN93 Oligodendrocytes | Inhibition of RSL-3-induced ferroptosis | [5] |
| EC₅₀ | 38 ± 3 nM | Pfa-1 Mouse Fibroblasts | Inhibition of RSL3-induced ferroptosis | [3] |
| Effective Concentration | 50 nM | Gpx4-/- Cells | Complete prevention of lipid peroxidation | [1][9] |
| Protective Concentration | 200 nM | Gpx4-/- Cells | Protection against various ferroptosis inducers (BSO, erastin, RSL3) | [1][9] |
| In vivo Dose | 10 mg/kg | Mice | Increased survival in inducible Gpx4-/- mice | [1][10] |
| In vivo Dose | 10 mg·kg⁻¹·d⁻¹ | Mice | Alleviation of metabolic dysfunction-associated fatty liver disease | [11] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to investigate the mechanism of action of Liproxstatin-1.
Cell Viability and Ferroptosis Inhibition Assay
Objective: To determine the concentration-dependent protective effect of Liproxstatin-1 against ferroptosis inducers.
Methodology:
-
Cell Seeding: Plate cells (e.g., HT-1080, Gpx4-/- fibroblasts, OLN93 oligodendrocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.[12]
-
Compound Treatment: Pre-incubate cells with a serial dilution of Liproxstatin-1 for a specified duration (e.g., 1-2 hours).
-
Induction of Ferroptosis: Add a known ferroptosis inducer, such as Erastin (inhibits the cystine/glutamate antiporter system Xc⁻) or RSL3 (inhibits GPX4), to the wells.[12]
-
Incubation: Incubate the plate for a period sufficient to induce cell death in the control wells (typically 24-48 hours).[12]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) assay or by staining with propidium iodide (PI) and Hoechst 33342.[5][13]
-
Data Analysis: Normalize the viability data to the vehicle-treated control and calculate the EC₅₀ value of Liproxstatin-1.[5]
Lipid Peroxidation Assay
Objective: To quantify the ability of Liproxstatin-1 to inhibit lipid peroxidation.
Methodology:
-
Malondialdehyde (MDA) Assay:
-
C11-BODIPY 581/591 Staining:
-
Treat cells with Liproxstatin-1 and a ferroptosis inducer.
-
Towards the end of the treatment period, add the C11-BODIPY 581/591 probe (e.g., at 1-10 µM) to the cell culture medium and incubate for 30-60 minutes at 37°C.[12]
-
Wash the cells with phosphate-buffered saline (PBS) to remove the excess probe.
-
Analyze the cells using fluorescence microscopy or flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxyl radicals.[12] An effective inhibitor will prevent the shift to green fluorescence.
-
Western Blot Analysis of Ferroptosis-Related Proteins
Objective: To determine the effect of Liproxstatin-1 on the expression of key ferroptosis-regulating proteins.
Methodology:
-
Treat cells with Liproxstatin-1 and a ferroptosis inducer.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.[5]
-
Determine the protein concentration of the lysates using a Bradford assay or a similar method.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., GPX4, FSP1, ACSL4, xCT) overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.
In Vivo Efficacy Studies
Objective: To evaluate the protective effect of Liproxstatin-1 in animal models of diseases associated with ferroptosis.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as inducible Gpx4-knockout mice or models of ischemia/reperfusion injury or metabolic dysfunction-associated fatty liver disease.[10][11]
-
Liproxstatin-1 Administration:
-
Preparation of Stock Solution: Dissolve Liproxstatin-1 powder in DMSO (e.g., at 50 µg/µl).[14]
-
Preparation of Working Solution: Dilute the stock solution with 1X PBS to a final DMSO concentration of 1%.[14]
-
Administration: Administer Liproxstatin-1 to the animals via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).[10][11]
-
-
Assessment of Efficacy:
-
Monitor survival rates.[10]
-
Assess tissue injury through histological analysis (e.g., H&E staining, TUNEL staining).[10][11]
-
Measure biochemical markers of organ function and oxidative stress (e.g., serum ALT/AST, tissue levels of Fe²⁺, GSH, and MDA).[11]
-
Analyze the expression of ferroptosis-related proteins in tissues via Western blotting or immunohistochemistry.[11]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Liproxstatin-1 and a typical experimental workflow for its characterization.
Caption: Signaling Pathway of Liproxstatin-1 in Ferroptosis Inhibition.
Caption: Experimental Workflow for Characterizing Liproxstatin-1.
Conclusion
This compound (Liproxstatin-1) is a highly potent and specific inhibitor of ferroptosis. Its primary mechanism of action involves the direct scavenging of lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation. Furthermore, Liproxstatin-1 modulates key regulatory pathways of ferroptosis, including the restoration of GPX4 activity. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of Liproxstatin-1 and the development of ferroptosis-targeted therapies. The elucidation of its multifaceted mechanism of action underscores its potential as a valuable research tool and a promising therapeutic candidate for a range of pathologies underpinned by ferroptotic cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical insights into the mechanism of ferroptosis suppression via inactivation of a lipid peroxide radical by liproxstatin-1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Liproxstatin-1 protects the mouse myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and restoring GPX4 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one (CAS 37989-92-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one (CAS 37989-92-7), a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. This document outlines plausible synthetic routes, including Friedel-Crafts acylation and Suzuki coupling, and details the likely subsequent conversion to flurbiprofen via the Willgerodt-Kindler reaction. While specific experimental data for the title compound is not extensively available in public literature, this guide compiles available information and provides theoretical frameworks for its characterization by modern analytical techniques.
Introduction
This compound is a ketone derivative that serves as a crucial building block in the pharmaceutical industry. Its primary significance lies in its role as a direct precursor to flurbiprofen, a widely used NSAID for the management of pain and inflammation. The synthesis and purity of this intermediate are therefore of critical importance for the efficient and safe production of the final active pharmaceutical ingredient (API).
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 37989-92-7 |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₁₃FO |
| Molecular Weight | 228.26 g/mol |
| Appearance | White to off-white crystalline powder (typical) |
| Purity (Typical) | ≥97% |
Synthesis of this compound
Proposed Synthetic Pathway 1: Friedel-Crafts Acylation
A logical approach to the synthesis of the target ketone is the Friedel-Crafts acylation of 2-fluorobiphenyl with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Proposed Friedel-Crafts acylation synthesis route.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a stirred solution of 2-fluorobiphenyl in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in portions at a reduced temperature (e.g., 0-5 °C).
-
Acylation: Slowly add propanoyl chloride to the reaction mixture, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-water containing concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired this compound.
Proposed Synthetic Pathway 2: Suzuki Coupling
An alternative synthetic strategy involves a Suzuki coupling reaction between a suitable boronic acid derivative and a halogenated propiophenone.
Reaction Scheme:
Caption: Proposed Suzuki coupling synthesis route.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a reaction vessel, combine 4-bromopropiophenone, 2-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent system such as a mixture of toluene and water or dioxane and water.
-
Coupling Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Conversion to Flurbiprofen via Willgerodt-Kindler Reaction
The primary application of this compound is its conversion to flurbiprofen. The Willgerodt-Kindler reaction is a well-established method for the conversion of aryl alkyl ketones to the corresponding carboxylic acids (after hydrolysis of the intermediate thioamide).
Reaction Scheme:
An In-depth Technical Guide on the Basic Research of 1-[4-(2-fluorophenyl)phenyl]propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(2-fluorophenyl)phenyl]propan-1-one is a fluorinated biphenyl ketone. The biphenyl scaffold is a common motif in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[1][2] This document outlines the fundamental research aspects of this compound, focusing on a proposed synthetic route, and characterization, and contextualizes its potential significance by examining related structures.
Chemical Synthesis
The synthesis of 1-[4-(2-fluorophenyl)phenyl]propan-1-one can be conceptually divided into two primary stages: the formation of the 4-(2-fluorophenyl)biphenyl backbone and the subsequent introduction of the propan-1-one side chain.
Synthesis of the Biphenyl Intermediate: 4-(2-fluorophenyl)biphenyl
The most versatile and widely employed method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.
Proposed Reaction:
Experimental Protocol: Suzuki-Miyaura Coupling [3][6]
-
Reaction Setup: To a reaction vessel, add (2-fluorophenyl)boronic acid (1.2 equivalents), 4-bromobiphenyl (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (4:1), and a base, such as potassium carbonate (2.0 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Acylation of 4-(2-fluorophenyl)biphenyl
The propan-1-one side chain can be introduced onto the biphenyl backbone via a Friedel-Crafts acylation reaction.[4][7] This reaction involves an electrophilic aromatic substitution using propionyl chloride in the presence of a Lewis acid catalyst.
Proposed Reaction:
Experimental Protocol: Friedel-Crafts Acylation [4][7][8]
-
Reaction Setup: Dissolve 4-(2-fluorophenyl)biphenyl (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide under an inert atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.2 equivalents), portion-wise.
-
Acylating Agent Addition: Add propionyl chloride (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Physicochemical Properties (Inferred from Related Compounds)
As no direct data for 1-[4-(2-fluorophenyl)phenyl]propan-1-one is available, the following table summarizes the properties of structurally similar compounds to provide an estimation.
| Property | 1-([1,1'-biphenyl]-4-yl)propan-1-one[9][10][11] | 1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one[12] |
| Molecular Formula | C₁₅H₁₄O | C₁₆H₁₆O |
| Molecular Weight | 210.27 g/mol | 224.30 g/mol |
| CAS Number | 6443-73-8 | 96187-83-6 |
Potential Biological Activity (Inferred from Related Compounds)
Fluorinated biphenyl derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets.[1][2]
While the specific biological profile of 1-[4-(2-fluorophenyl)phenyl]propan-1-one is unknown, related fluorinated biphenyl compounds have shown potential as:
-
Anti-inflammatory agents: Many biphenyl derivatives exhibit anti-inflammatory properties.[13]
-
Anticancer agents: Certain fluorinated compounds have demonstrated cytotoxic effects on cancer cell lines.[14]
-
Antimicrobial agents: The biphenyl scaffold is found in some antimicrobial compounds.
Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological activities of 1-[4-(2-fluorophenyl)phenyl]propan-1-one.
Visualizations
Synthetic Pathway
Caption: Proposed two-step synthesis of 1-[4-(2-fluorophenyl)phenyl]propan-1-one.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. 1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)- | C17H19NO | CID 408292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Propanone, 1-(4'-methyl[1,1'-biphenyl]-4-yl)- | C16H16O | CID 23005141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. Flavones and Related Compounds: Synthesis and Biological Activity [mdpi.com]
An In-depth Technical Guide to 2-Fluoro-4'-propanoylbiphenyl: Discovery, Properties, and Synthesis
Introduction
2-Fluoro-4'-propanoylbiphenyl is a biphenyl derivative characterized by a fluorine atom at the 2-position and a propanoyl group at the 4'-position. While information on this specific molecule is not as extensive as its close structural relative, the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, this guide provides a comprehensive overview of its discovery, physicochemical properties, and synthetic methodologies based on available scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental physicochemical characteristics of 2-Fluoro-4'-propanoylbiphenyl are summarized in the table below. These properties are crucial for its handling, formulation, and potential applications in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃FO | [1][2] |
| Molar Mass | 228.26 g/mol | [1][2] |
| Melting Point | 76-77°C | [1] |
| CAS Number | 37989-92-7 | [2] |
| Alternate Name | 4'-(2-Fluorophenyl)propiophenone | [2] |
| Purity | ≥95% (Commercially available) | [2] |
Synthesis and Experimental Protocols
A related synthetic methodology is described for a derivative of flurbiprofen, which can serve as a conceptual basis.[3] The synthesis of (±)-(2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride, a derivative of flurbiprofen, involves reacting (±)-flurbiprofen with an excess of thionyl chloride in toluene under reflux for two hours.[3] The resulting acid chloride is then used for further reactions without purification after removing the excess thionyl chloride and solvent under reduced pressure.[3]
For the synthesis of a different amide derivative, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, a coupling reaction between flurbiprofen and amphetamine is utilized.[4] This reaction is mediated by N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature.[4]
A patent also describes a preparation method for 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen), which involves the preparation of a zinc reagent followed by a coupling reaction with 4-bromo-2-fluorobiphenyl.[5]
Logical Synthesis Workflow
The following diagram illustrates a logical workflow for a potential synthesis of 2-Fluoro-4'-propanoylbiphenyl, based on common organic chemistry reactions for biphenyl synthesis and acylation.
Caption: A potential Suzuki coupling route for the synthesis of 2-Fluoro-4'-propanoylbiphenyl.
Biological Activity and Mechanism of Action
Specific studies detailing the biological activity and mechanism of action of 2-Fluoro-4'-propanoylbiphenyl are limited. However, insights can be drawn from the extensively studied analogous compound, flurbiprofen. Flurbiprofen, or 2-(2-fluoro-4-biphenylyl)propionic acid, is a potent non-steroidal anti-inflammatory drug (NSAID).[6]
The primary mechanism of action for flurbiprofen is the inhibition of cyclooxygenase (COX), which in turn blocks the synthesis of prostaglandins.[5][7] Prostaglandins are key mediators of inflammation, pain, and fever.[5] Flurbiprofen has been shown to inhibit prostaglandin synthesis from arachidonic acid in vitro.[7] Specifically, it inhibits both PGE2 and PGF2α synthesis.[7] The anti-inflammatory action of flurbiprofen is attributed to this inhibition of prostaglandin synthesis.[7]
Given the structural similarity, it is plausible that 2-Fluoro-4'-propanoylbiphenyl could exhibit some biological activity, potentially as an inhibitor of certain enzymes or as a precursor or metabolite to an active compound. However, without specific experimental data, this remains speculative.
Prostaglandin Synthesis Inhibition Pathway
The following diagram illustrates the general mechanism of prostaglandin synthesis inhibition by NSAIDs like flurbiprofen, which could be a potential, though unconfirmed, mechanism for 2-Fluoro-4'-propanoylbiphenyl.
Caption: A diagram showing the potential inhibition of cyclooxygenase (COX) by 2-Fluoro-4'-propanoylbiphenyl.
2-Fluoro-4'-propanoylbiphenyl is a chemical compound with defined physicochemical properties and a plausible synthetic route based on established organic chemistry principles. While its biological activity has not been extensively documented, its structural similarity to the potent NSAID flurbiprofen suggests potential avenues for future research, particularly in the context of enzyme inhibition and anti-inflammatory pathways. Further investigation is required to fully elucidate its pharmacological profile and potential therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring this and related biphenyl compounds.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one and its analogs, structurally related to the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, represent a promising class of compounds with a diverse range of potential therapeutic applications. While the parent compound is a well-established cyclooxygenase (COX) inhibitor, recent research into its analogs has unveiled a broader spectrum of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets identified for these analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The exploration of these targets opens new avenues for the development of novel therapeutics for inflammatory disorders, neurodegenerative diseases, and pain management.
Core Therapeutic Targets and Quantitative Data
The therapeutic potential of this compound analogs stems from their interaction with several key enzymes. The primary targets identified to date include cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), fatty acid amide hydrolase (FAAH), and γ-secretase.
Cyclooxygenase (COX) Inhibition
As analogs of Flurbiprofen, a potent NSAID, these compounds are significant inhibitors of both COX-1 and COX-2 enzymes, which are central to the inflammatory cascade. Inhibition of these enzymes reduces the production of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] The S-enantiomer of Flurbiprofen is a more potent inhibitor of COX isoenzymes than the R-enantiomer.[2][3]
| Compound | Target | IC50 (µM) | Reference |
| Flurbiprofen | Human COX-1 | 0.1 | [1] |
| Human COX-2 | 0.4 | [1] | |
| S-Flurbiprofen | Sheep Placenta COX-2 | 0.48 | [2] |
| R-Flurbiprofen | Sheep Placenta COX-2 | > 80 | [2] |
Fatty Acid Amide Hydrolase (FAAH) Inhibition
A novel area of investigation for Flurbiprofen analogs is their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[4][5] By inhibiting FAAH, these compounds can elevate anandamide levels, leading to analgesic and anti-inflammatory effects through the endocannabinoid system.[4][6] This dual inhibition of FAAH and COX presents a promising strategy for developing potent analgesics with a potentially improved side-effect profile compared to traditional NSAIDs.[5]
| Compound | Target | IC50 (µM) | Ki (nM) | Reference |
| Flurbiprofen | Rat Brain FAAH | 29 | - | [4] |
| Flu-AM1 (N-(3-methylpyridin-2-yl)amide derivative) | Rat Brain FAAH | 0.44 | - | [4] |
| Flu-AM3 (N-(3-(trifluoromethyl)pyridin-2-yl)amide derivative) | Rat Brain FAAH | 0.11 | - | [5] |
| Flu-AM4 (N-(3-bromopyridin-2-yl)amide derivative) | Rat Brain FAAH | 0.021 | 13 | [5] |
| Flu-AM6 (N-(3-chloropyridin-2-yl)amide derivative) | Rat Brain FAAH | 0.019 | - | [5] |
| 4'-Hydroxyflurbiprofen | Rat Brain FAAH | > 100 | - | [7] |
γ-Secretase Modulation
Certain Flurbiprofen analogs have been identified as modulators of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease.[8][9] γ-Secretase is responsible for the cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, particularly the neurotoxic Aβ42. Some analogs, including R-flurbiprofen, selectively lower Aβ42 levels, suggesting a therapeutic potential for Alzheimer's disease with reduced COX-inhibition-related side effects.[8][10] A carborane-based analog of flurbiprofen has also shown to retain γ-secretase modulator activity.[11][12]
Quantitative data for γ-secretase modulation is often presented as a percentage reduction of Aβ42 at a specific concentration rather than IC50 values. For example, R-flurbiprofen has been shown to lower Aβ42 levels in cell-based assays.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the evaluation of this compound analogs.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Reagent Preparation: Prepare all solutions as required. Dilute enzymes and heme in the assay buffer. Prepare serial dilutions of test compounds and reference inhibitors in DMSO.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Background Wells: 160 µL Assay Buffer and 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of test compound or reference inhibitor.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution, followed by 20 µL of arachidonic acid to all wells to initiate the reaction.
-
Incubation: Cover the plate and incubate for a defined period (e.g., 5-10 minutes) at 25°C.
-
Measurement: Read the absorbance of the plate at 590 nm.
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a fluorescence-based method for screening FAAH inhibitors.[13]
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
Test compounds and a known FAAH inhibitor (e.g., JZL 195) dissolved in a suitable solvent (e.g., DMSO)
-
White, opaque flat-bottom 96-well plate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation: Prepare all solutions. Thaw the FAAH enzyme on ice and dilute it in the FAAH Assay Buffer. Prepare serial dilutions of the test compounds and the known inhibitor.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Background Wells: Buffer and solvent.
-
100% Initial Activity Wells: FAAH enzyme and solvent.
-
Inhibitor Wells: FAAH enzyme and test compound or known inhibitor.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of the FAAH Substrate to all wells.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Measurement: Read the fluorescence of the plate. For kinetic assays, read the fluorescence every minute for 30 minutes.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based γ-Secretase Activity Assay
This protocol outlines a general cell-based assay to screen for modulators of γ-secretase activity.[14][15]
Materials:
-
A cell line stably expressing a fluorescently tagged amyloid precursor protein C-terminal fragment (APP-C99) (e.g., U2OS-tGFP-APP-C99).[15]
-
Cell culture medium and supplements.
-
Test compounds and reference γ-secretase modulators.
-
DAPI for nuclear staining.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed the U2OS-tGFP-APP-C99 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or reference modulators for 24 hours.
-
Staining: After incubation, fix the cells and stain the nuclei with DAPI.
-
Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the accumulation of fluorescent APP-C99 vesicles within the cells. Inhibition of γ-secretase leads to an increase in these fluorescent aggregates.
-
Data Analysis:
-
Normalize the fluorescence intensity of the APP-C99 aggregates to the cell number (determined by DAPI staining).
-
Plot the normalized fluorescence intensity against the logarithm of the compound concentration to determine the dose-response curve and EC50 value for γ-secretase modulation.
-
Signaling Pathways and Visualizations
Understanding the signaling pathways affected by these analogs is crucial for elucidating their mechanism of action and predicting their therapeutic and potential adverse effects.
Cyclooxygenase (COX) and the NF-κB Inflammatory Pathway
Inhibition of COX enzymes by Flurbiprofen analogs directly impacts the production of prostaglandins, which are key mediators of inflammation. This, in turn, can modulate the activity of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: COX-2 Inhibition and its effect on the NF-κB signaling pathway.
Fatty Acid Amide Hydrolase (FAAH) and Endocannabinoid Signaling
FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of anandamide (AEA). Inhibition of FAAH by Flurbiprofen analogs leads to increased levels of AEA, which can then activate cannabinoid receptors (CB1 and CB2), resulting in analgesic and anti-inflammatory effects.
Caption: FAAH inhibition enhances endocannabinoid signaling.
γ-Secretase and Amyloid Precursor Protein (APP) Processing
γ-Secretase is a multi-protein complex that plays a crucial role in the processing of APP. The modulation of its activity by certain Flurbiprofen analogs can alter the production of Aβ peptides, particularly reducing the levels of the toxic Aβ42 species, which is a key event in the pathology of Alzheimer's disease.
References
- 1. Flurbiprofen | CAS 5104-49-4 | Tocris Bioscience [tocris.com]
- 2. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. シクロオキシゲナーゼ(COX)阻害剤:フルルビプロフェン | 東京化成工業株式会社 [tcichemicals.com]
- 4. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Citations to NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]
- 10. Interaction of the N-(3-Methylpyridin-2-yl)amide derivatives of flurbiprofen and ibuprofen with FAAH: Enantiomeric selectivity and binding mode [iris.unica.it]
- 11. Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of γ-secretase activity by a carborane-based flurbiprofen analogue - Ludwig-Maximilians-Universität, Chair of Metabolic Biochemistry - LMU Munich [biochemie.abi.med.uni-muenchen.de]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Gamma-secretase Activity Assay Cell Line – Cells Online [cells-online.com]
- 15. innoprot.com [innoprot.com]
exploratory studies on fluorinated biphenyl ketones
An In-depth Technical Guide to Exploratory Studies on Fluorinated Biphenyl Ketones
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and pharmacological properties of a drug candidate.[1][3] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] The biphenyl ketone scaffold is a privileged structure in drug discovery, and its fluorination presents a promising avenue for developing novel therapeutics. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of fluorinated biphenyl ketones, drawing from recent exploratory studies.
Synthesis of Fluorinated Biphenyl Ketones
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely utilized method for the synthesis of biphenyl derivatives, including fluorinated biphenyl ketones.[4] This palladium-catalyzed reaction facilitates the formation of a crucial carbon-carbon bond between an aryl halide and an arylboronic acid, demonstrating high functional group tolerance and typically providing excellent yields.[4][5]
General Synthesis Workflow
The synthesis of a fluorinated biphenyl ketone, such as 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE), generally involves the coupling of a difluorinated aryl halide with a suitable acetylphenylboronic acid.
Caption: General workflow for the Suzuki-Miyaura synthesis of a fluorinated biphenyl ketone.
Data Presentation: Synthesis and Characterization
Quantitative data from the synthesis of several difluorinated biphenyl compounds, including a ketone derivative, are summarized below. The Suzuki-Miyaura coupling reaction consistently provides good to excellent yields.[3][4][5]
Table 1: Synthesis and Properties of Difluorinated Biphenyls via Suzuki-Miyaura Coupling.[3][5]
| Compound Name | Abbreviation | Yield (%) | Melting Point (°C) |
| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | TBDFBP | 77% | 105–107 |
| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | DFBPE | 79% | 71–72 |
| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl | DFDMBP | 72% | N/A |
| 3,4-difluoro-3′-nitro-1,1′-biphenyl | DFNBP | 80% | 92–93 |
Characterization of the synthesized compounds is crucial for structural elucidation. Spectroscopic techniques provide detailed information about the molecular structure.
Table 2: Spectroscopic Data for 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE).[3][4]
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ: 8.01 (d, 2H), 7.6 (d, 2H), 7.5 (m, 1H), 7.3 (d, 1H), 7.2 (d, 1H), 2.6 (s, 3H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 197.1 (C=O), 152.1 (CF), 149 (CF), 143.8, 136.6, 129, 127.5, 123.8, 117, 116, 26 (CH₃) |
| FTIR (cm⁻¹) | 1717 (C=O, ketone), 1596 (C-H bend), 1498 (C=C str), 1112 (C-O str) |
| UV-vis (λmax, ethyl acetate) | 275 nm |
Pharmacological Activity and Potential Mechanisms
While specific biological data for fluorinated biphenyl ketones is emerging, the broader class of fluorinated ketones has been extensively studied, revealing potent inhibitory activity against various enzymes.[6][7]
Mechanism of Action: Enzyme Inhibition
Fluorinated ketones, particularly those with α-fluoro substituents, are highly effective inhibitors of hydrolytic enzymes such as serine and cysteine proteases.[8][9][10] The electron-withdrawing fluorine atoms render the ketone's carbonyl carbon highly electrophilic.[9] This facilitates a nucleophilic attack from a key residue (e.g., serine) in the enzyme's active site, forming a stable tetrahedral hemiketal adduct.[6][8] This adduct mimics the transition state of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity.[7]
Caption: Mechanism of serine protease inhibition by a fluorinated ketone transition-state analogue.
Potential Therapeutic Targets
Based on studies of analogous compounds, fluorinated biphenyl ketones could be explored for activity in several areas:
-
Protease Inhibition: Targeting serine and cysteine proteases involved in cancer and viral infections.[9][10]
-
Neurological Disorders: Evaluation at targets like the GABA-B receptor.[11]
-
Antimicrobial Activity: Investigating effects on bacterial communication pathways like quorum sensing.[12]
Table 3: Biological Activity of Representative Fluorinated Ketones and Related Structures
| Compound Class / Example | Target / Assay | Activity Metric | Value | Reference |
| Fluoro Ketone Analogue | Acetylcholinesterase | Kᵢ | 1.6 x 10⁻⁹ M | [6] |
| Fluoro Ketone Analogue | Carboxypeptidase A | Kᵢ | 2 x 10⁻⁷ M | [6] |
| Difluorostatone Analogue | Pepsin | Kᵢ | 6 x 10⁻¹¹ M | [6] |
| 4-Fluoro β-Keto Ester | Quorum Sensing (V. harveyi) | IC₅₀ | 23 µM | [12] |
| Fluorinated Diarylpyrimidine | HIV-1 Reverse Transcriptase | EC₅₀ | 1.8 nM | [13] |
Structure-Activity Relationship (SAR) Exploration
Understanding the relationship between the chemical structure and biological activity is critical for drug development. For fluorinated biphenyl ketones, a systematic exploration would involve modifying the substitution patterns on both phenyl rings to optimize potency and selectivity.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of Difluorinated Biphenyls
This protocol is generalized from reported syntheses of compounds like DFBPE.[3][4][5] Optimization for specific substrates is recommended.
-
Materials:
-
1-bromo-3,4-difluorobenzene (1.0 eq)
-
Substituted arylboronic acid (e.g., 4-acetylphenylboronic acid) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol %)
-
Potassium phosphate (K₃PO₄) (1.5 eq)
-
Degassed solvent mixture of water and 1,4-dioxane (1:3 v/v)
-
-
Procedure:
-
To a pressure tube, add 1-bromo-3,4-difluorobenzene (e.g., 0.1 g, 0.518 mmol), the corresponding arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.[5]
-
Add the degassed water:dioxane solvent mixture via syringe.
-
Seal the pressure tube and heat the reaction mixture at 105 °C for approximately 8.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane and ethyl acetate) to obtain the pure fluorinated biphenyl compound.[3][4]
-
General Protocol for In Vitro Enzyme Inhibition Assay
This is a representative protocol for assessing the inhibitory potential of synthesized compounds against a serine protease.
-
Materials:
-
Target serine protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH)
-
Test compounds (fluorinated biphenyl ketones) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.
-
In a 96-well plate, add a fixed amount of the enzyme solution to each well, followed by the diluted test compounds (or vehicle control).
-
Incubate the enzyme-inhibitor mixture for a predetermined time at a constant temperature (e.g., 15-30 minutes at 37 °C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol for Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in liver microsomes, providing an indication of its potential clearance in the body.[11]
-
Materials:
-
Rat or human liver microsomes (RLM or HLM)
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Control compound (with known stability)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37 °C.
-
Add the test compound (at a final concentration of ~1 µM) to the microsome solution and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line corresponds to the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. mdpi.com [mdpi.com]
- 13. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step synthetic protocol for the preparation of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a biphenyl ketone derivative with potential applications in medicinal chemistry and materials science. The synthesis employs a robust and efficient Suzuki-Miyaura cross-coupling reaction as the key step to construct the biphenyl core. The protocol is designed for laboratory-scale synthesis and includes detailed experimental procedures, reagent specifications, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.
Introduction
Biphenyl and its derivatives are privileged structures in drug discovery and development, often imparting desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The target compound, this compound, incorporates a fluorinated biphenyl scaffold, a common strategy to enhance metabolic stability and binding affinity. This protocol outlines a reliable synthetic route commencing with the Friedel-Crafts acylation to prepare a key intermediate, 4'-bromopropiophenone, followed by a palladium-catalyzed Suzuki-Miyaura coupling with 2-fluorophenylboronic acid to yield the final product.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
Step 1: Friedel-Crafts Acylation
Synthesis of 4'-Bromopropiophenone
Step 2: Suzuki-Miyaura Cross-Coupling
Synthesis of this compound
Experimental Protocols
Step 1: Synthesis of 4'-Bromopropiophenone
This procedure details the Friedel-Crafts acylation of bromobenzene with propanoyl chloride using aluminum chloride as the Lewis acid catalyst.
Materials:
-
Bromobenzene
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane to the flask, followed by the slow addition of bromobenzene (1.0 eq) while stirring.
-
Cool the mixture to 0 °C using an ice bath.
-
Add propanoyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4'-bromopropiophenone with 2-fluorophenylboronic acid.
Materials:
-
4'-Bromopropiophenone (from Step 1)
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, combine 4'-bromopropiophenone (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed distilled water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Reagent Quantities and Physicochemical Properties
| Reagent | Step | Molar Equiv. | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Bromobenzene | 1 | 1.0 | 157.01 | 50 | 7.85 g (5.3 mL) |
| Propanoyl chloride | 1 | 1.1 | 92.52 | 55 | 5.09 g (4.6 mL) |
| Aluminum chloride | 1 | 1.2 | 133.34 | 60 | 8.00 g |
| 4'-Bromopropiophenone | 2 | 1.0 | 213.07 | 10 | 2.13 g |
| 2-Fluorophenylboronic acid | 2 | 1.2 | 139.92 | 12 | 1.68 g |
| Palladium(II) acetate | 2 | 0.03 | 224.50 | 0.3 | 67 mg |
| Triphenylphosphine | 2 | 0.06 | 262.29 | 0.6 | 157 mg |
| Potassium carbonate | 2 | 2.0 | 138.21 | 20 | 2.76 g |
Table 2: Product Characterization
| Compound | Formula | Molecular Wt. ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield (%) |
| 4'-Bromopropiophenone | C₉H₉BrO | 213.07 | White to off-white solid | 49-51 | 75-85 |
| This compound | C₁₅H₁₃FO | 228.26 | White to off-white solid | 76-77[1] | 80-90 |
Visualization
Caption: Overall synthesis workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care.
-
Propanoyl chloride is corrosive and lachrymatory.
-
Palladium catalysts are toxic and should be handled with appropriate caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The described two-step synthesis provides a reliable and efficient method for the laboratory-scale preparation of this compound. The Friedel-Crafts acylation offers a straightforward route to the key 4'-bromopropiophenone intermediate, and the subsequent Suzuki-Miyaura coupling is a versatile and high-yielding method for constructing the target biphenyl structure. This protocol is suitable for researchers in organic synthesis and medicinal chemistry requiring access to this and structurally related compounds.
References
Application Notes and Protocols for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Derivatives
Introduction
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a chemical intermediate and a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[1] While direct experimental data on the biological activity of this compound is limited in the public domain, its structural analog, Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), and its derivatives have been the subject of extensive research.[2][3][4] This document provides an overview of the experimental applications of derivatives synthesized from the closely related Flurbiprofen, focusing on their evaluation as enzyme inhibitors. The protocols and data presented are based on published research and are intended for researchers, scientists, and drug development professionals.
Synthesis of Flurbiprofen Derivatives
The core structure of Flurbiprofen can be chemically modified to generate a library of derivatives with diverse biological activities. A common synthetic route involves the conversion of Flurbiprofen into an acyl chloride, which can then be reacted with various nucleophiles to form amides, esters, or hydrazones.
General Workflow for Derivative Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of Flurbiprofen derivatives.
Caption: Workflow for Synthesis and Screening of Flurbiprofen Derivatives.
Application: Urease Inhibition
A significant application of Flurbiprofen derivatives is in the inhibition of urease, a key enzyme in several pathogenic bacteria and fungi. Hydrazide-hydrazone derivatives of Flurbiprofen have been synthesized and shown to exhibit potent urease inhibitory activity.[5][6]
Quantitative Data: Urease Inhibitory Activity
The following table summarizes the in vitro urease inhibitory activity of selected Flurbiprofen hydrazide-hydrazone derivatives, with Thiourea used as a standard inhibitor.[5]
| Compound ID | Derivative Structure | IC50 (µM) ± SEM |
| 4 | N'-(naphthalen-1-ylmethylene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | Data not available in abstract |
| 7 | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N'-(3-nitrobenzylidene)propanehydrazide | Data not available in abstract |
| 10 | N'-(2-Chloro-5-nitrobenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | Data not available in abstract |
| 11 | N'-(4-Ethoxy-2-methoxybenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | Data not available in abstract |
| 14 | N'-(2,6-Dimethoxybenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | Data not available in abstract |
| Thiourea | Standard Inhibitor | 21.14 ± 0.42 |
| General Range | 28 Acyl Hydrazones | 18.92 ± 0.61 to 90.75 ± 7.71 |
Note: Specific IC50 values for individual compounds were not detailed in the abstract of the primary source, but a general range of potent activity was reported.[5][6]
Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol is adapted from the methodology described for the screening of Flurbiprofen derivatives.[5]
Materials:
-
96-well microplate
-
Microplate reader
-
Urease enzyme solution
-
Phosphate buffer (pH 6.8)
-
Test compounds (Flurbiprofen derivatives) dissolved in a suitable solvent
-
Thiourea (standard inhibitor)
-
Phenol reagent
-
Alkali reagent
Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer (pH 6.8) to each well.
-
Add 10 µL of the test compound solution to the respective wells.
-
Add 10 µL of the urease enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
Following incubation, add 40 µL of the phenol reagent to each well.
-
Add 40 µL of the alkali reagent to each well.
-
Read the absorbance at 625 nm using a microplate reader.
-
Perform the experiment in triplicate for each compound.
-
Calculate the percentage of inhibition using the appropriate formula.
Proposed Mechanism of Urease Inhibition
Molecular docking studies suggest that the active derivatives bind to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The following diagram illustrates a simplified model of this interaction.
Caption: Simplified Mechanism of Urease Inhibition.
Other Reported Applications
Derivatives of the 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl) scaffold have also been explored in other contexts:
-
Synthesis of Hybrid Molecules: Flurbiprofen has been coupled with other biologically active moieties, such as coumarin and amphetamine, to create novel hybrid molecules with potential for unique pharmacological profiles.[2][3] The synthesis of these hybrids often involves the formation of an amide bond between Flurbiprofen and the amine group of the other molecule.
Conclusion
While this compound itself is not extensively studied for its biological effects, its close analog, Flurbiprofen, serves as a versatile scaffold for the synthesis of various derivatives. The primary application highlighted in the literature is the development of potent urease inhibitors. The provided protocols and data serve as a foundation for researchers interested in exploring the therapeutic potential of this chemical class. Further investigation into other biological targets and the development of detailed structure-activity relationships are promising areas for future research.
References
- 1. scbt.com [scbt.com]
- 2. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
Introduction
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a chemical compound with the molecular formula C₁₅H₁₃FO. It is classified as a biphenyl derivative and a ketone. At present, there is a notable absence of published in vitro studies specifically investigating the biological activity of this compound. Commercial suppliers have categorized this molecule as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce protein degradation. However, empirical data from biological assays are not currently available in the public domain.
This document aims to provide a prospective framework for researchers interested in initiating in vitro studies with this compound. Given its characterization as a protein degrader building block, the proposed experimental protocols will focus on assays relevant to protein degradation and general cytotoxicity.
Prospective In Vitro Applications
Based on its classification, this compound could be investigated for its potential role in the development of novel therapeutics, particularly in the field of targeted protein degradation. Key research areas could include:
-
Evaluation as a Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 Ligase Binder: As a building block for protein degraders, it could be derivatized and tested for its ability to bind to components of the ubiquitin-proteasome system.
-
Cytotoxicity Screening: Initial assessment of its effect on cell viability across various cancer cell lines.
-
Target-Based Screening: If derivatized into a library of compounds, screening against specific protein targets of interest.
Experimental Protocols
The following are detailed, prospective protocols for key experiments to characterize the in vitro activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cultured mammalian cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.88 | 70.4 |
| 50 | 0.45 | 36.0 |
| 100 | 0.21 | 16.8 |
Note: The data in the table is hypothetical and for illustrative purposes only.
Western Blot for Protein Degradation Markers
Objective: To assess if this compound or its derivatives induce the degradation of specific proteins of interest or general markers of proteasomal activity.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-ubiquitin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Hypothetical Protein Degradation Pathway.
Application Notes and Protocols for the Derivatization of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one for Biological Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a biphenyl ketone scaffold that holds significant potential for the development of novel therapeutic agents. The biphenyl moiety is a recognized privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] Derivatization of the propan-1-one side chain offers a versatile strategy to modulate the pharmacological properties of the core structure, leading to the discovery of new compounds with enhanced potency and selectivity for various biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of derivatives of this compound and for their subsequent biological evaluation. The protocols focus on targeting inflammatory pathways and cancer cell proliferation, two areas where biphenyl derivatives have shown considerable promise.[2][3][4]
Chemical Derivatization Strategies
The ketone functional group of this compound is a key site for chemical modification. The following protocols outline three common and effective derivatization reactions: Schiff base formation, Knoevenagel condensation, and the Mannich reaction.
Dot Diagram: Chemical Derivatization Workflow
Caption: Derivatization strategies for this compound.
Protocol 1: Schiff Base Formation
Schiff bases, or imines, are formed by the reaction of a primary amine with a carbonyl compound. This reaction is often catalyzed by an acid.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aniline (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into crushed ice and stir until a solid is formed. Filter, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base derivative.
Protocol 2: Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base, to form an α,β-unsaturated product.[5]
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate (NH4OAc) or piperidine
-
Toluene or ethanol
-
Dean-Stark apparatus (for toluene)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene), combine this compound (1 equivalent) and malononitrile (1.2 equivalents) in toluene.
-
Add a catalytic amount of ammonium acetate (0.2 equivalents) or piperidine (a few drops).
-
Reflux the mixture and continuously remove the water formed during the reaction. Monitor the reaction by TLC.
-
Alternatively, the reaction can be performed under solvent-free conditions with microwave irradiation, which can significantly reduce the reaction time.[5][6]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the α,β-unsaturated ketone derivative.
Protocol 3: Mannich Reaction
The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base.[7][8]
Materials:
-
This compound
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.2 equivalents) in ethanol.[9]
-
Add a few drops of hydrochloric acid to catalyze the reaction.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate solution) to precipitate the Mannich base.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the purified Mannich base derivative.
Biological Testing Protocols
The synthesized derivatives can be screened for their biological activity using a variety of in vitro assays. The following protocols describe methods to assess their potential as anticancer and anti-inflammatory agents.
Dot Diagram: Biological Testing Workflow
Caption: Workflow for the biological evaluation of synthesized derivatives.
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU145 for prostate cancer).[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Synthesized derivatives dissolved in dimethyl sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the synthesized derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and treat the cells with various concentrations of the derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the synthesized derivatives to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Synthesized derivatives dissolved in DMSO.
-
Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay).[11]
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the synthesized derivative at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for both).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.[12]
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the derivative.
-
Calculate the IC50 value for both COX-1 and COX-2 to determine the inhibitory potency and selectivity.
Protocol 6: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of the synthesized derivatives on the 5-LOX enzyme.
Materials:
-
Human recombinant 5-LOX enzyme.
-
Linoleic acid or arachidonic acid (substrate).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Synthesized derivatives dissolved in DMSO.
-
96-well UV-transparent plates
-
UV-Vis spectrophotometer
Procedure:
-
In a 96-well UV plate, add the assay buffer and the 5-LOX enzyme.
-
Add the synthesized derivative at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., zileuton).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.[13]
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[14]
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the derivative.
-
Calculate the IC50 value to determine the inhibitory potency.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and structured format to allow for easy comparison of the synthesized derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Derivative ID | R Group Modification | Cell Line | IC50 (µM) ± SD |
| FB-SB1 | Schiff Base (Aniline) | MCF-7 | Data to be determined |
| FB-SB2 | Schiff Base (4-Chloroaniline) | MCF-7 | Data to be determined |
| FB-KC1 | Knoevenagel (Malononitrile) | A549 | Data to be determined |
| FB-MB1 | Mannich Base (Dimethylamine) | DU145 | Data to be determined |
| Doxorubicin | - | MCF-7 | Reference Value |
| Doxorubicin | - | A549 | Reference Value |
| Doxorubicin | - | DU145 | Reference Value |
SD: Standard Deviation
Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Derivative ID | R Group Modification | COX-1 IC50 (µM) ± SD | COX-2 IC50 (µM) ± SD | 5-LOX IC50 (µM) ± SD |
| FB-SB1 | Schiff Base (Aniline) | Data to be determined | Data to be determined | Data to be determined |
| FB-SB2 | Schiff Base (4-Chloroaniline) | Data to be determined | Data to be determined | Data to be determined |
| FB-KC1 | Knoevenagel (Malononitrile) | Data to be determined | Data to be determined | Data to be determined |
| FB-MB1 | Mannich Base (Dimethylamine) | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib | - | Reference Value | Reference Value | N/A |
| Zileuton | - | N/A | N/A | Reference Value |
SD: Standard Deviation; N/A: Not Applicable
Signaling Pathway Visualization
Understanding the mechanism of action of the synthesized derivatives requires knowledge of the targeted signaling pathways.
Dot Diagram: COX and 5-LOX Inflammatory Pathways
Caption: Inhibition of the COX and 5-LOX inflammatory pathways.
References
- 1. Antiinflammatory activity of phenyl styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Utilizing 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one as a Foundational Building Block for Novel Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The discovery of novel building blocks for the synthesis of E3 ligase ligands is a critical step in expanding the scope and refining the selectivity of PROTACs. This document provides detailed application notes and protocols for the prospective use of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one , a readily available chemical scaffold, as a starting point for the development of novel protein degraders. While this specific molecule is not a known E3 ligase ligand itself, its structural features present a valuable opportunity for chemical elaboration into potent and selective ligands, particularly for the Von Hippel-Lindau (VHL) E3 ligase. These notes will guide researchers through a strategic workflow, from the initial synthesis of a VHL ligand to the assembly and comprehensive biological evaluation of a functional PROTAC.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a powerful strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] PROTACs are the most prominent class of TPD agents. These chimeric molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[3] This event-driven mechanism offers several advantages over traditional inhibitors, including the potential for catalytic activity and the ability to target proteins lacking active sites.[1]
The choice of E3 ligase is a critical determinant of a PROTAC's activity and selectivity. To date, ligands for only a handful of the over 600 human E3 ligases have been developed for use in PROTACs, with those for Cereblon (CRBN) and VHL being the most widely employed.[4] The development of new E3 ligase ligands is therefore a key area of research in the TPD field.
Rationale for Utilizing this compound
The chemical scaffold of this compound presents several features that make it an attractive starting point for the synthesis of novel E3 ligase ligands, particularly for VHL. Known VHL ligands often feature a hydroxyproline core that engages in key hydrogen bonding interactions with the VHL protein.[5][6] However, more recent research has explored bioisosteric replacements and alternative scaffolds that can mimic these interactions. The biphenyl group of the proposed building block can serve as a rigid core to which functionality can be added to interact with the VHL binding pocket. The ketone functionality provides a convenient handle for further chemical modification and linker attachment.
Proposed Synthetic Pathway and Experimental Protocols
This section outlines a hypothetical, yet chemically feasible, pathway to convert this compound into a VHL ligand and subsequently into a PROTAC.
Synthesis of a Novel VHL Ligand
The following protocol describes a potential multi-step synthesis to transform the starting building block into a functionalized VHL ligand.
Scheme 1: Proposed Synthesis of a VHL Ligand from this compound
Caption: Proposed synthetic route to a novel VHL ligand.
Protocol 1: Synthesis of a Functionalized VHL Ligand
-
Alpha-Hydroxylation: Dissolve this compound (1.0 eq) in anhydrous THF at -78°C. Add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour. Add a solution of (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in THF and allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify the crude product by column chromatography to yield the alpha-hydroxy ketone.
-
Installation of an Amine Group:
-
Mesylation: To a solution of the alpha-hydroxy ketone (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). Stir for 2 hours. Wash the reaction mixture with water and brine, then dry over Na2SO4.
-
Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat the reaction to 80°C for 4 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Reduction: Dissolve the azide intermediate in methanol and add 10% Pd/C. Hydrogenate the mixture under a balloon of H2 overnight. Filter through Celite and concentrate to obtain the alpha-amino ketone.
-
-
Functionalization for Linker Attachment: The resulting amine can be protected (e.g., with a Boc group) and the ketone can be further modified or directly used for linker attachment via reductive amination. For linker attachment, the amine can be reacted with a linker containing a carboxylic acid using standard peptide coupling reagents (e.g., HATU, DIPEA).
PROTAC Synthesis
Once the novel VHL ligand with a linker attachment point is synthesized, it can be conjugated to a warhead for a specific protein of interest.
Scheme 2: General PROTAC Assembly
Caption: General workflow for PROTAC synthesis.
Protocol 2: PROTAC Assembly via Amide Coupling
-
To a solution of the VHL ligand-linker conjugate (1.0 eq) with a terminal carboxylic acid in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the warhead for the protein of interest containing a free amine (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC using reverse-phase HPLC.
Biological Evaluation of the Novel PROTAC
A series of in vitro assays are required to characterize the biological activity of the newly synthesized PROTAC.
Biochemical and Biophysical Assays
These assays confirm the binding of the PROTAC to its intended targets.
| Assay | Purpose | Experimental Method | Key Parameters Measured |
| SPR or ITC | To quantify the binding affinity of the VHL ligand and the warhead to their respective proteins. | Surface Plasmon Resonance or Isothermal Titration Calorimetry | Dissociation constant (Kd) |
| Ternary Complex Formation | To demonstrate that the PROTAC can induce the formation of a stable POI-PROTAC-E3 ligase complex. | TR-FRET, AlphaLISA, or SPR | Ternary complex stability |
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilize the purified VHL protein or the POI on a sensor chip.
-
Prepare a series of concentrations of the novel VHL ligand or the warhead, respectively.
-
Flow the different concentrations of the analyte over the sensor chip and measure the binding response.
-
Fit the data to a suitable binding model to determine the Kd.
Cellular Assays
These assays assess the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
| Assay | Purpose | Experimental Method | Key Parameters Measured |
| Western Blot | To visualize and quantify the degradation of the POI. | SDS-PAGE and immunoblotting | DC50 (concentration for 50% degradation) and Dmax (maximal degradation) |
| Ubiquitination Assay | To confirm that the degradation is mediated by the ubiquitin-proteasome system. | Immunoprecipitation of the POI followed by Western blot for ubiquitin | Increased polyubiquitination of the POI |
| Cell Viability Assay | To determine the functional consequence of POI degradation on cell proliferation or survival. | MTT, MTS, or CellTiter-Glo assay | IC50 (concentration for 50% inhibition of cell viability) |
Protocol 4: Western Blot for Protein Degradation
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
Workflow for PROTAC Evaluation
Caption: Stepwise workflow for evaluating a novel PROTAC.
Conclusion
The building block this compound represents a promising starting point for the rational design and synthesis of novel E3 ligase ligands for targeted protein degradation. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to explore the potential of this and similar scaffolds in the development of next-generation protein degraders. Through a systematic approach of chemical synthesis, biochemical characterization, and cellular evaluation, novel and potent PROTACs can be developed to expand the arsenal of tools available for both basic research and therapeutic intervention.
References
- 1. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one via Suzuki Coupling
Abstract
This application note provides a detailed protocol for the synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This document outlines the experimental procedure, necessary reagents and equipment, and expected outcomes, tailored for researchers and professionals in drug discovery and organic synthesis.
Introduction
The biphenyl moiety is a prevalent structural motif in a wide array of approved drugs and biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely utilized methods for the construction of biaryl systems due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its reagents.[4][5][6] The synthesis of fluorinated biphenyl derivatives is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[7][8][9] This protocol details the synthesis of this compound, a valuable building block for further chemical elaboration.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[6] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] A base is required to activate the organoboron compound for transmetalation.
Experimental Protocol
This protocol describes the coupling of 1-(4-bromophenyl)propan-1-one with 2-fluorophenylboronic acid.
Materials:
-
1-(4-bromophenyl)propan-1-one (1.0 eq)
-
2-Fluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) (for drying)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-(4-bromophenyl)propan-1-one (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.
-
Solvent Addition: A degassed mixture of toluene and water (e.g., 4:1 v/v) is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to a reflux temperature (typically around 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 1-(4-bromophenyl)propan-1-one | 1.0 mmol | Limiting reagent |
| 2-Fluorophenylboronic acid | 1.2 mmol | |
| Catalyst System | ||
| Palladium(II) acetate | 2 mol% | |
| Triphenylphosphine | 4 mol% | |
| Base | ||
| Potassium carbonate | 2.0 mmol | |
| Solvent | ||
| Toluene:Water | 4:1 (v/v) | Degassed |
| Reaction Conditions | ||
| Temperature | 90-100 °C | |
| Time | 12-24 h | |
| Expected Yield | 80-95% | Yields can vary based on specific conditions and purification. |
| Purity | >95% | Determined by NMR and/or LC-MS. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling synthesis.
Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The protocol described herein provides a reliable and reproducible procedure for obtaining the target compound in good yield and high purity. This methodology is amenable to scale-up and can be adapted for the synthesis of a variety of substituted biphenyl derivatives, making it a valuable tool for researchers in drug discovery and development.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - Rey Juan Carlos University [portalcientifico.urjc.es]
Application Note and Protocol: Synthesis of Novel Hydrazone Derivatives from 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH₂ functional group.[1] They are synthesized through the condensation reaction of ketones or aldehydes with hydrazine or its derivatives.[1] This class of compounds has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5][6] The fluorinated biphenyl moiety is a key structural feature in several pharmaceuticals, and its incorporation into a hydrazone scaffold presents a promising strategy for the development of novel therapeutic agents.
This document provides a detailed protocol for the synthesis of hydrazone derivatives starting from 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one. It includes a general reaction scheme, a step-by-step experimental procedure, and data on the biological activity of structurally related compounds.
General Reaction Scheme
The synthesis involves a condensation reaction between the ketone, this compound, and a substituted hydrazine in the presence of an acidic catalyst.
Figure 1: General reaction scheme for the synthesis of hydrazone derivatives.
Experimental Protocol
This protocol outlines the synthesis of a representative hydrazone derivative. The procedure can be adapted for various substituted hydrazines.
Materials and Equipment:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker with ice-cold distilled water
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and solvents (e.g., ethyl acetate/n-hexane mixture)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol.
-
Addition of Reagents: Add 1.1 equivalents of the selected substituted hydrazine to the solution. To this mixture, add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable solvent system (e.g., 30% ethyl acetate in n-hexane). The formation of the product can be visualized under a UV lamp.
-
Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with an excess of cold water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Figure 2: Experimental workflow for hydrazone synthesis.
Biological Activity Data
While specific biological data for hydrazones derived directly from this compound are not available in the cited literature, extensive research has been conducted on acyl hydrazones derived from the structurally similar flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid). These compounds have demonstrated significant in vitro urease inhibitory activity.[2] The following table summarizes the IC₅₀ values for a selection of these derivatives, providing insight into the potential biological activity of the target compounds.
| Compound Number | Substituent on Hydrazone | IC₅₀ (µM) for Urease Inhibition |
| Standard | Thiourea | 21.14 ± 0.42 |
| 10 | 2-Chloro-5-nitrobenzylidene | >50 (Inactive) |
| 19 | 2-Methoxybenzylidene | 35.15 ± 1.15 |
| 20 | 4-Bromobenzylidene | 25.18 ± 0.92 |
| 21 | 2-Fluoro-4-methoxybenzylidene | 89.75 ± 8.35 |
| 23 | 4-Bromo-2-fluorobenzylidene | 86.85 ± 8.71 |
| 28 | (2-fluoro-[1,1'-biphenyl]-4-yl)methylene | 28.14 ± 1.12 |
| 30 | 3,4,5-Trimethoxybenzylidene | 18.92 ± 0.61 |
| Data sourced from reference[2]. |
Mechanism of Action: Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH. This activity is a key virulence factor for several pathogens, including Helicobacter pylori. Hydrazone derivatives can inhibit urease activity, potentially through chelation of the nickel ions in the enzyme's active site via the nitrogen and oxygen atoms of the hydrazone moiety. This interaction blocks the substrate's access to the active site, thereby inhibiting the enzyme.
Figure 3: Proposed mechanism of urease inhibition by hydrazone derivatives.
Conclusion
The protocol described provides a reliable and straightforward method for the synthesis of novel hydrazone derivatives from this compound. The structural similarity of these target compounds to known biologically active molecules, particularly potent urease inhibitors, suggests that this synthetic route is a valuable starting point for the discovery of new therapeutic agents. Further screening of these derivatives against a panel of biological targets is warranted to fully explore their pharmacological potential.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff’s Bases for Diabetic Management: In Vitro and In Silico Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a biphenyl derivative with a ketone functional group. While not extensively documented as a pharmacologically active agent itself, its chemical structure makes it a valuable starting material and versatile intermediate in medicinal chemistry for the synthesis of novel therapeutic candidates. Its structural similarity to Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), suggests that its derivatives could be explored for a range of biological activities. This document outlines potential applications, synthetic protocols, and relevant biological data of structurally related compounds to guide researchers in utilizing this building block for drug discovery. The compound is commercially available from various suppliers and is sometimes referred to as a "Protein Degrader Building Block".[1]
Potential Medicinal Chemistry Applications
The core structure of this compound can be chemically modified to generate a library of compounds for screening against various biological targets. The ketone moiety serves as a key handle for diverse synthetic transformations.
-
Anti-inflammatory Agents: Given its structural analogy to Flurbiprofen, a known cyclooxygenase (COX) inhibitor, derivatives of this ketone could be synthesized to target the COX pathway and develop novel anti-inflammatory drugs.
-
Enzyme Inhibitors: Derivatives of the related compound Flurbiprofen have shown potent urease inhibitory activity.[2] By converting the ketone to hydrazones and other related structures, novel enzyme inhibitors can be developed.
-
Anticancer Agents: The biphenyl scaffold is present in numerous compounds with anticancer properties. Modifications of the ketone could lead to the discovery of molecules that inhibit cancer cell proliferation or induce apoptosis.
-
Neurological Disorders: The structural motif is also found in compounds targeting pathways implicated in neurodegenerative diseases.
Synthetic Protocols
The following protocols describe the synthesis of derivatives from this compound. These are representative methods that can be adapted for the creation of a diverse chemical library.
Protocol 3.1: Synthesis of Hydrazone Derivatives
Hydrazones derived from the related Flurbiprofen have demonstrated significant urease inhibitory activity.[2] A similar approach can be applied to the title ketone.
Objective: To synthesize N'-benzylidene-1-(2'-fluoro-[1,1'-biphenyl]-4-yl)propane-1-imine derivatives.
Materials:
-
This compound
-
Hydrazine hydrate
-
Substituted benzaldehydes
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Step 1: Synthesis of the Hydrazine Intermediate.
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.2 mmol) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude hydrazine intermediate.
-
-
Step 2: Synthesis of the Final Hydrazone.
-
Dissolve the crude hydrazine intermediate (1 mmol) in ethanol (20 mL).
-
Add the desired substituted benzaldehyde (1 mmol).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the crystallized product, wash with cold ethanol, and dry under vacuum.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 3.2: Reductive Amination for Synthesis of Amine Derivatives
Objective: To synthesize novel amine derivatives by reductive amination of the ketone.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloroethane (DCE) or Methanol
-
Acetic acid
Procedure:
-
To a solution of this compound (1 mmol) in DCE (15 mL), add the selected amine (1.1 mmol) and acetic acid (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data of Structurally Related Compounds
The following table summarizes the in vitro urease inhibitory activity of hydrazone derivatives of Flurbiprofen, a structurally related compound. This data provides a rationale for synthesizing similar derivatives from this compound.
| Compound ID | Substitution on Benzylidene Ring | IC50 (µM)[2] |
| Standard | Thiourea | 21.14 ± 0.425 |
| 4 | Naphthalen-1-yl | - |
| 5 | - | 25.12 ± 1.13 |
| 7 | 3-Nitro | 29.16 ± 1.12 |
| 10 | 2-Chloro-5-nitro | - |
| 12 | 4-Fluoro-3-methoxy | - |
| 13 | - | 81.01 ± 8.43 |
| 15 | - | 28.61 ± 1.73 |
| 17 | - | 72.41 ± 3.61 |
| 18 | - | 26.46 ± 0.44 |
| 19 | 2-Methoxy | - |
| 21 | 2-Fluoro-4-methoxy | 89.75 ± 8.35 |
| 22 | - | 90.75 ± 7.71 |
| 23 | - | 86.85 ± 8.71 |
| 24 | - | 79.23 ± 7.94 |
| 26 | - | 78.01 ± 7.63 |
| 27 | - | 80.00 ± 8.61 |
| 30 | - | 18.92 ± 0.61 |
| 31 | - | 28.12 ± 1.26 |
Note: Some IC50 values were not explicitly provided in the cited source for the corresponding compound numbers.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and screening of a chemical library based on this compound.
Caption: Synthetic and screening workflow for drug discovery.
Potential Target Pathway: Cyclooxygenase (COX) Pathway
Given the structural similarity to Flurbiprofen, derivatives of this compound could potentially inhibit the COX enzymes, which are key in the inflammatory response.
Caption: Inhibition of the COX pathway by a potential drug candidate.
References
Application Notes and Protocols for Creating Bio-functional Hybrids with 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a versatile chemical entity that holds significant promise in the development of novel bio-functional hybrids. Its fluoro-biphenyl core is structurally related to the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, suggesting potential interactions with biological targets such as cyclooxygenase (COX) enzymes.[1][2] The presence of a ketone functional group provides a reactive handle for covalent conjugation to a variety of biomolecules, including proteins, peptides, and antibodies, enabling the creation of targeted therapeutics, probes for chemical biology, and other advanced biomedical tools.[3][4] This document provides detailed methodologies for the synthesis and characterization of bio-functional hybrids utilizing this compound.
Core Compound Specifications:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₁₃FO |
| Molecular Weight | 228.26 g/mol |
| CAS Number | 37989-92-7 |
| Appearance | Colorless crystals |
| Purity | ≥98% |
| Storage | Room temperature |
| Family | Protein Degrader Building Blocks |
I. Biological Target and Signaling Pathway
The primary biological targets of compounds containing the 2-(2-fluoro-[1,1'-biphenyl]-4-yl) moiety are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[2][5] Prostaglandins are key mediators of inflammation, pain, and fever.[1] By inhibiting COX-1 and COX-2, bio-functional hybrids of this compound can effectively modulate the inflammatory response.[2][5]
II. Methodologies for Creating Bio-functional Hybrids
The ketone moiety of this compound offers several chemoselective ligation strategies for conjugation to biomolecules. The most common and effective methods are reductive amination, hydrazone ligation, and oxime ligation.
Experimental Workflow Overview
Protocol 1: Reductive Amination
Reductive amination creates a stable secondary amine linkage between the ketone and a primary amine on the biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis tubing)
Procedure:
-
Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-50 fold molar excess of this compound (dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF) to the biomolecule solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring.
-
Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer (e.g., 1 M stock).
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Allow the reaction to proceed for 2-24 hours at room temperature or 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 100 mM and incubating for 30 minutes.
-
Purify the bio-functional hybrid using SEC or dialysis to remove unreacted small molecules.
| Parameter | Recommended Range |
| Molar Excess of Ketone | 10-50 fold |
| Biomolecule Conc. | 1-10 mg/mL |
| NaBH₃CN Conc. | 20-50 mM |
| Reaction pH | 7.2-7.5 |
| Reaction Time | 2-24 hours |
| Temperature | 4°C to Room Temperature |
Protocol 2: Hydrazone Ligation
Hydrazone ligation forms a hydrazone bond between the ketone and a hydrazide-modified biomolecule. This linkage is stable at neutral pH but can be reversible under acidic conditions.
Materials:
-
This compound
-
Hydrazide-modified biomolecule
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5
-
Purification system (e.g., SEC column, dialysis tubing)
Procedure:
-
Dissolve the hydrazide-modified biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-30 fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the biomolecule solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, MS).
-
Once the reaction is complete, purify the bio-functional hybrid using SEC or dialysis against a neutral pH buffer (e.g., PBS, pH 7.4) to stabilize the hydrazone bond.
| Parameter | Recommended Range |
| Molar Excess of Ketone | 10-30 fold |
| Biomolecule Conc. | 1-5 mg/mL |
| Reaction pH | 4.5-5.5 |
| Reaction Time | 1-4 hours |
| Temperature | Room Temperature |
Protocol 3: Oxime Ligation
Oxime ligation forms a highly stable oxime bond between the ketone and an aminooxy-functionalized biomolecule.
Materials:
-
This compound
-
Aminooxy-functionalized biomolecule
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.0
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., SEC column, dialysis tubing)
Procedure:
-
Dissolve the aminooxy-functionalized biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-30 fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the biomolecule solution.
-
For catalyzed reactions, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, purify the bio-functional hybrid using SEC or dialysis.
| Parameter | Recommended Range |
| Molar Excess of Ketone | 10-30 fold |
| Biomolecule Conc. | 1-5 mg/mL |
| Reaction pH | 4.5-5.0 |
| Aniline Conc. (optional) | 10-100 mM |
| Reaction Time | 2-12 hours |
| Temperature | Room Temperature |
III. Characterization of Bio-functional Hybrids
Thorough characterization is essential to confirm the successful synthesis and purity of the bio-functional hybrid.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the covalent attachment and determine the drug-to-biomolecule ratio (DBR). | An increase in the molecular weight of the biomolecule corresponding to the mass of the attached small molecule. |
| SDS-PAGE | To visualize the increase in molecular weight of a protein conjugate. | A shift in the band of the conjugated protein to a higher molecular weight compared to the unconjugated protein. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate it from unreacted components. | A new peak corresponding to the bio-functional hybrid, with a different retention time from the starting materials. |
| UV-Vis Spectroscopy | To quantify the concentration of the small molecule and the biomolecule in the conjugate. | The appearance of an absorbance peak characteristic of the fluoro-biphenyl moiety. |
| Functional Assays | To evaluate the biological activity of the hybrid. | Inhibition of COX enzyme activity in a relevant assay, or other target-specific functional readouts. |
The methodologies outlined in this document provide a comprehensive guide for the successful creation and characterization of bio-functional hybrids using this compound. The choice of conjugation strategy will depend on the specific biomolecule, the desired stability of the linkage, and the intended application. Careful execution of these protocols and thorough characterization will enable researchers to develop novel and potent bio-functional molecules for a wide range of applications in drug discovery and chemical biology.
References
- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 3. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]
- 4. scribd.com [scribd.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Experimental Design Using 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo evaluation of novel 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one derivatives. Biphenyl moieties are present in numerous pharmacologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects.[1][2][3][4][5] This guide outlines experimental designs for assessing the efficacy and safety of these derivatives in preclinical animal models, focusing on potential therapeutic areas such as inflammation, cancer, and neurodegeneration.
Hypothesized Mechanism of Action & Signaling Pathway
While the precise mechanism of this compound derivatives is under investigation, related biphenyl compounds have been shown to modulate key inflammatory and cell survival pathways. A plausible hypothesis is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens.[2] Dysregulation of NF-κB is implicated in various inflammatory diseases, autoimmune diseases, and cancer.
The diagram below illustrates the hypothesized inhibition of the NF-κB signaling pathway by a this compound derivative (termed "Biphenyl Derivative" in the diagram).
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
General In Vivo Experimental Workflow
A typical in vivo study to evaluate a novel compound involves several key stages, from initial planning and animal model selection to endpoint analysis. The following diagram outlines a general workflow for an efficacy study.
Caption: General workflow for an in vivo efficacy study.
Application 1: Anti-Inflammatory Activity
Model: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.[6][7][8]
Objective: To evaluate the anti-inflammatory effects of this compound derivatives on acute local inflammation.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping (n=8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3: Biphenyl Derivative (Low Dose, e.g., 25 mg/kg, p.o.)
-
Group 4: Biphenyl Derivative (Medium Dose, e.g., 50 mg/kg, p.o.)
-
Group 5: Biphenyl Derivative (High Dose, e.g., 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compounds orally (p.o.) via gavage.[9][10]
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histopathological examination and measurement of inflammatory markers (e.g., TNF-α, IL-6) via ELISA.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| 1 | Vehicle Control | - | 0.85 ± 0.05 | 0% |
| 2 | Indomethacin | 10 | 0.34 ± 0.03 | 60.0% |
| 3 | Biphenyl Derivative | 25 | 0.68 ± 0.04 | 20.0% |
| 4 | Biphenyl Derivative | 50 | 0.51 ± 0.05 | 40.0% |
| 5 | Biphenyl Derivative | 100 | 0.38 ± 0.04 | 55.3% |
Application 2: Anti-Cancer Activity
Model: Human Tumor Xenograft in Immunocompromised Mice
This model is a cornerstone of preclinical oncology research for evaluating the efficacy of novel anti-cancer agents.[11][12][13][14]
Objective: To assess the in vivo anti-tumor efficacy of this compound derivatives against a human cancer cell line.
Protocol:
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Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
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Cell Culture: Culture a human cancer cell line (e.g., A549 - lung carcinoma) under standard conditions.
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Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth & Grouping:
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Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
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Group 1: Vehicle Control
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Group 2: Positive Control (e.g., Cisplatin, 5 mg/kg, i.p., once weekly)
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Group 3: Biphenyl Derivative (Low Dose, e.g., 50 mg/kg, p.o., daily)
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Group 4: Biphenyl Derivative (High Dose, e.g., 100 mg/kg, p.o., daily)
-
-
Treatment & Monitoring:
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Administer treatments as per the group assignments for 21 days.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume (mm³) = (Length x Width²) / 2.
-
-
Endpoint Analysis:
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At the end of the study, or when tumors in the control group reach the predetermined size limit, euthanize all animals.
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Excise tumors, weigh them, and process them for histopathology (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and biomarker analysis (e.g., Western blot for NF-κB pathway proteins).[15]
-
Data Presentation:
| Group | Treatment | Dose | Mean Final Tumor Volume (mm³) (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (± SEM) |
| 1 | Vehicle | - | 1250 ± 110 | 0% | +5.2 ± 1.5 |
| 2 | Cisplatin | 5 mg/kg | 480 ± 65 | 61.6% | -8.5 ± 2.1 |
| 3 | Biphenyl Derivative | 50 mg/kg | 850 ± 95 | 32.0% | +4.8 ± 1.8 |
| 4 | Biphenyl Derivative | 100 mg/kg | 610 ± 78 | 51.2% | +3.5 ± 1.6 |
Application 3: Neuroprotective Activity
Model: Scopolamine-Induced Cognitive Impairment in Mice
This model is used to screen for compounds that may have therapeutic potential for neurodegenerative diseases like Alzheimer's disease by assessing their ability to reverse chemically-induced amnesia.[16]
Objective: To evaluate the potential of this compound derivatives to ameliorate cognitive deficits.
Protocol:
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Animals: Male C57BL/6 mice (8-10 weeks old).
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Behavioral Test: Morris Water Maze (MWM).
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Grouping (n=10-12 per group):
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Group 1: Vehicle Control
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Group 2: Scopolamine Control (1 mg/kg, i.p.)
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Group 3: Positive Control (e.g., Donepezil, 1 mg/kg, p.o.) + Scopolamine
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Group 4: Biphenyl Derivative (Low Dose, e.g., 20 mg/kg, p.o.) + Scopolamine
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Group 5: Biphenyl Derivative (High Dose, e.g., 40 mg/kg, p.o.) + Scopolamine
-
-
Procedure:
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Acquisition Phase (Days 1-4): Train all mice to find a hidden platform in the MWM (4 trials/day).
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Treatment & Induction (Day 5): Administer vehicle, positive control, or test compounds orally. 30 minutes later, administer scopolamine (or saline for the vehicle control group) intraperitoneally.[9][17]
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Probe Trial (Day 5): 30 minutes after scopolamine injection, remove the platform and allow each mouse to swim for 60 seconds.
-
-
Endpoint Analysis:
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Record and analyze the escape latency (time to find the platform) during the acquisition phase.
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In the probe trial, measure the time spent in the target quadrant where the platform was previously located.
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After the behavioral tests, euthanize the animals and harvest brain tissue.[18] Process the hippocampus for analysis of acetylcholinesterase (AChE) activity and oxidative stress markers (e.g., SOD, GPx).[19][20]
-
Data Presentation:
| Group | Treatment | Mean Time in Target Quadrant (s) (± SEM) | % Increase vs. Scopolamine Control | Hippocampal AChE Activity (U/mg protein) (± SEM) |
| 1 | Vehicle | 25.5 ± 2.1 | - | 1.5 ± 0.2 |
| 2 | Scopolamine | 12.1 ± 1.5 | 0% | 2.8 ± 0.3 |
| 3 | Donepezil + Scopolamine | 22.8 ± 1.9 | 88.4% | 1.7 ± 0.2 |
| 4 | Biphenyl Derivative (20 mg/kg) + Scopolamine | 16.5 ± 1.7 | 36.4% | 2.4 ± 0.3 |
| 5 | Biphenyl Derivative (40 mg/kg) + Scopolamine | 20.1 ± 2.0 | 66.1% | 1.9 ± 0.2 |
General Protocols
Protocol 1: Oral Gavage (p.o.) in Mice
-
Preparation: Calculate the required dose volume based on the animal's most recent body weight. The maximum recommended volume is 10 mL/kg.[10] Ensure the compound is properly dissolved or suspended in the vehicle.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and extend the neck.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (e.g., 18-20 gauge for adult mice).[21] Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth toward the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is in the esophagus (pre-measured to the last rib), slowly administer the substance.[10]
-
Withdrawal & Monitoring: Gently remove the needle along the same path. Monitor the mouse for any signs of distress (e.g., difficulty breathing) for at least 15 minutes post-administration.[22]
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Preparation: Use a sterile syringe and an appropriate needle size (e.g., 25-27 gauge).[17][21] The maximum recommended injection volume is 10 mL/kg.[17]
-
Restraint: Securely restrain the mouse, exposing the abdomen. Tilt the mouse's head slightly downwards.
-
Injection: Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[17] Insert the needle at a 15-30 degree angle with the bevel up.
-
Aspiration & Administration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If clear, slowly inject the solution.
-
Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.[9]
Protocol 3: Tissue Harvesting and Processing
-
Euthanasia: Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissection: Promptly dissect and harvest the target organs (e.g., tumor, paw tissue, brain).
-
Processing for Histology:
-
Processing for Biochemical Analysis:
-
For protein or RNA analysis, flash-freeze the freshly harvested tissue in liquid nitrogen and store it at -80°C until analysis.
-
Safety and Toxicology Considerations
Prior to efficacy studies, it is crucial to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) and identify potential target organ toxicities.[25][26][27]
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Acute Toxicity Study: Administer single escalating doses of the compound to small groups of animals and observe for morbidity and mortality over 14 days.[25][27]
-
Dose Range-Finding Study: Administer repeated doses over 7-14 days to identify a dose range that is well-tolerated and can be used in longer efficacy studies.[25]
-
Monitoring: During all studies, monitor animals for clinical signs of toxicity, changes in body weight, and alterations in food/water intake.
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Terminal Analysis: At the end of toxicity studies, perform gross necropsy and collect major organs for histopathological examination. Collect blood for hematology and clinical chemistry analysis.
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo experiments to evaluate the therapeutic potential of this compound derivatives.
References
- 1. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and pro-apoptotic activity of eugenol-related biphenyls on malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. Animal Models of Inflammatory Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 8. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 9. benchchem.com [benchchem.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. grtc.ucsd.edu [grtc.ucsd.edu]
- 19. Processing of tissue specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. cea.unizar.es [cea.unizar.es]
- 22. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Complete Guide to Tissue Processing in Histology - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 24. Tissue Processing Overview: Steps & Techniques for Histopathology [leicabiosystems.com]
- 25. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 26. researchgate.net [researchgate.net]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one synthesis. The guidance is structured around the two most plausible synthetic routes: Route A: Friedel-Crafts Acylation and Route B: Suzuki-Miyaura Coupling .
Route A: Friedel-Crafts Acylation of 2-Fluorobiphenyl
This approach involves the direct acylation of a 2-fluorobiphenyl backbone with a propanoylating agent.
Troubleshooting Guide: Friedel-Crafts Acylation
Issue 1: Low or No Product Yield
| Question | Potential Causes & Solutions |
| Q1: My reaction shows a very low yield or is not working at all. What are the common culprits? | A1: Low yields in Friedel-Crafts acylation can often be attributed to several key factors: - Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution.[1][2] - Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[1][2] - Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount of the catalyst is often necessary.[1][2] - Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Conversely, excessively high temperatures can lead to side reactions.[1] |
| Q2: I am observing the formation of multiple products. What could be the reason? | A2: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[1] The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[3] However, impurities in starting materials can also lead to byproduct formation. |
| Q3: How can I improve the regioselectivity of the acylation? | A3: The directing effects of the substituents on the biphenyl ring will determine the position of acylation. The fluorine atom is an ortho-, para-director, while the phenyl group is also an ortho-, para-director. Steric hindrance will likely favor acylation at the para-position of the unsubstituted ring. The choice of solvent and catalyst can also influence the ortho/para ratio. |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous dichloromethane.
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Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension.
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Substrate Addition: Dissolve 2-fluorobiphenyl (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data: Friedel-Crafts Acylation of Biphenyl Analogs
The following table summarizes reaction conditions from a study on the acetylation of 3,3'-dimethylbiphenyl, which can serve as a starting point for optimization.[4]
| Solvent | Temperature (°C) | Molar Ratio (Substrate:AcCl:AlCl₃) | Yield of Monoacetylated Product (%) |
| Carbon Disulfide | 20 | 1:1:1 | 38.5 |
| 1,2-Dichloroethane | 20 | 1:1:1 | 50.0 |
| 1,2-Dichloroethane | 83 | 1:1:1 | ~100 |
| Chlorobenzene | 132 | 1:1:1 | 58.6 |
| Nitromethane | 101 | 1:1:1 | 11.8 |
Route B: Suzuki-Miyaura Coupling
This route involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester. For the target molecule, this could involve coupling (4-propanoylphenyl)boronic acid with 1-bromo-2-fluorobenzene.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: Low or No Product Yield
| Question | Potential Causes & Solutions |
| Q1: My Suzuki coupling reaction is not proceeding or giving a low yield. What should I check? | A1: Several factors can contribute to a failed Suzuki coupling: - Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing its activity.[5] - Poorly Soluble Reagents: Ensure all reactants are soluble in the chosen solvent system.[6] - Protodeboronation: The boronic acid can be cleaved by hydrolysis or protonation, especially in the presence of a strong base and water.[5][6] - Inappropriate Base or Ligand: The choice of base and ligand is critical and substrate-dependent. A screening of different conditions may be necessary.[3] |
| Q2: I am observing significant amounts of homo-coupling byproducts. How can I minimize this? | A2: Homo-coupling of the boronic acid or the aryl halide can be a significant side reaction.[5] This can sometimes be minimized by adjusting the reaction temperature, catalyst loading, or the choice of ligand. |
| Q3: My aryl chloride is not reacting. What can I do? | A3: Aryl chlorides are generally less reactive than aryl bromides or iodides.[7] To improve reactivity, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) and a stronger base.[8][9] Adding a small amount of water to anhydrous reactions with K₃PO₄ can sometimes be beneficial.[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
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Preparation: To a round-bottom flask, add (4-propanoylphenyl)boronic acid (1.2 equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
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Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and stir vigorously for 4-12 hours, monitoring by TLC.
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Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
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Extraction: Transfer to a separatory funnel and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
The following tables provide examples of reaction condition screening for Suzuki-Miyaura couplings, which can be adapted for the synthesis of the target molecule.
Table 1: Screening of Different Bases [2]
| Entry | Base | Yield (%) |
| 1 | K₃PO₄·7H₂O | 95 |
| 2 | K₂CO₃ | 92 |
| 3 | Cs₂CO₃ | 89 |
| 4 | Na₂CO₃ | 85 |
| 5 | KOH | 78 |
| 6 | Et₃N | 55 |
Reaction conditions: p-bromotoluene (1 mmol), arylboronic acid (1.5 mmol), PdCl₂(Ln@β-CD) complex (0.01 mol %), TBAB (1.5 mmol), H₂O (2 mL), 4 h.
Table 2: Effect of Catalyst Loading and Temperature [2]
| Entry | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) |
| 1 | 0.01 | 90 | 95 |
| 2 | 0.005 | 90 | 88 |
| 3 | 0.01 | 80 | 90 |
| 4 | 0.01 | 100 | 94 |
Visualizations
Experimental Workflows
Caption: Synthetic workflows for the two primary routes.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield.
References
- 1. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 2. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this aromatic ketone are column chromatography on silica gel and recrystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity. For removing a wide range of impurities, column chromatography is often the initial method of choice.[1] Recrystallization is an excellent subsequent step to achieve high purity, particularly if the product is a solid.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from the synthetic route used. Common synthetic pathways include Friedel-Crafts acylation and Suzuki-Miyaura coupling.
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From Friedel-Crafts Acylation: Potential impurities include unreacted starting materials (2-fluorobiphenyl), regioisomers (acylation at other positions on the biphenyl ring), poly-acylated byproducts, and residual Lewis acid catalyst.[1]
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From Suzuki-Miyaura Coupling: Impurities may include unreacted starting materials (e.g., a boronic acid or ester and an aryl halide), homocoupling byproducts of the starting materials, and residual palladium catalyst.
Q3: How do I select an appropriate solvent system for thin-layer chromatography (TLC) and column chromatography?
A3: A good starting point for TLC is a mixture of a non-polar solvent and a polar solvent. For aromatic ketones like this one, a mixture of hexanes and ethyl acetate is commonly effective.[1] The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[1] This allows for good separation from both less polar and more polar impurities.
Q4: My purified product is an oil, but I expect a solid. What should I do?
A4: If your product is an oil after purification, it could be due to residual solvent or the presence of impurities that depress the melting point.[1] First, ensure all solvent has been removed under high vacuum, possibly with gentle heating. If the product remains an oil, it is likely still impure. Re-purification by column chromatography using a different solvent system or a subsequent recrystallization step may be necessary. Some compounds can also exist as different crystalline forms (polymorphs) or as an amorphous solid.[1]
Q5: I am experiencing low yield after purification. What are the potential causes?
A5: Low yield can result from several factors. During column chromatography, the product may be strongly adsorbed to the silica gel if the eluent is not polar enough.[1] In recrystallization, using too much solvent will result in significant product loss to the mother liquor. It is also possible that the initial crude product had a lower than expected purity.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The polarity of the solvent system is not optimal. | Optimize the solvent system using TLC. Try a shallower gradient of the polar solvent or a different solvent combination (e.g., dichloromethane/methanol or toluene/ethyl acetate).[1] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. | |
| Product Elutes Too Quickly (High Rf) | The solvent system is too polar. | Decrease the proportion of the polar solvent in your eluent. |
| Product Does Not Elute from the Column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If the product is still retained, consider flushing the column with a much more polar solvent like 100% ethyl acetate or a methanol/dichloromethane mixture. |
| Streaking or Tailing of the Product Spot on TLC | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic impurities, a small amount of triethylamine can be beneficial. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of sample being purified. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is not a good solvent for the compound at high temperatures. | Select a more suitable solvent or a solvent mixture. The ideal solvent should dissolve the compound when hot but not at room temperature.[1] |
| No Crystals Form Upon Cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound. | |
| Oiling Out (Product separates as an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution cooled too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | The crude material may require pre-purification by column chromatography before recrystallization. | |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System | Typical Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A good starting point for many aromatic ketones.[1] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Medium to High | Useful for more polar ketones or to improve the solubility of the crude material. |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Offers different selectivity compared to alkane-based systems. |
Table 2: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Notes |
| Ethanol | A good single solvent to try for moderately polar compounds. |
| Hexane / Acetone | A common mixed-solvent system where hexane is the anti-solvent.[1] |
| Ethanol / Water | Another effective mixed-solvent system with water acting as the anti-solvent. |
Table 3: Expected Purity and Yield
| Purification Step | Expected Purity (by HPLC/GC) | Typical Yield |
| Crude Product | 70-90% | - |
| After Column Chromatography | >95% | 70-90% |
| After Recrystallization | >99% | 80-95% (from the chromatographed material) |
Note: These values are estimates and can vary depending on the specific reaction conditions and the initial purity of the crude material.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC. A system that gives an Rf value of 0.2-0.4 for the product is ideal.[1]
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Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.
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Elution: Begin eluting with the starting solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.
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Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified ketone in the minimum amount of the chosen solvent at its boiling point.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inner wall of the flask or placing the flask in an ice bath.
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Crystal Collection: Collect the formed crystals by vacuum filtration.
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Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum to a constant weight.
Mandatory Visualizations
References
Technical Support Center: Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic strategy involves a two-step process:
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Suzuki-Miyaura Coupling: Formation of the 2-fluorobiphenyl core by coupling an appropriately substituted boronic acid or ester with a corresponding aryl halide.
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Friedel-Crafts Acylation: Introduction of the propanoyl group onto the biphenyl scaffold using propionyl chloride or propionic anhydride with a Lewis acid catalyst.
Q2: What are the most critical parameters to control during the Suzuki-Miyaura coupling step?
The success of the Suzuki-Miyaura coupling is highly dependent on the catalyst system, base, and solvent. The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. The base is necessary to activate the boronic acid, and its strength can influence the reaction rate and selectivity. The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.
Q3: Are there common side products I should be aware of during the Friedel-Crafts acylation of 2-fluorobiphenyl?
Yes, the primary side products in the Friedel-Crafts acylation of 2-fluorobiphenyl are positional isomers. Due to the directing effects of the phenyl group, acylation can occur at different positions on the biphenyl ring system. Polysubstitution, where more than one acyl group is added, is also a possibility, though typically less prevalent with acylation compared to alkylation.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling Step
Symptoms:
-
Low conversion of starting materials to the 2-fluorobiphenyl intermediate.
-
Presence of significant amounts of starting materials in the crude reaction mixture.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use fresh catalyst or a different batch. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. Experiment with different ligands to find the optimal one for your specific substrates. |
| Incorrect Base | The strength and solubility of the base are important. Try alternative bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Poor Solvent Choice | The reaction may require a specific solvent or solvent mixture to proceed efficiently. Common solvents include toluene, dioxane, and DMF, often with water. |
| Oxygen Contamination | The catalytic cycle can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Products in Friedel-Crafts Acylation
Symptoms:
-
TLC or LC-MS analysis of the crude product shows multiple spots or peaks with the same mass as the desired product.
-
Difficulty in purifying the target compound due to the presence of isomers.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Lack of Regioselectivity | The phenyl group in 2-fluorobiphenyl directs acylation to both ortho and para positions, leading to a mixture of isomers.[1] To favor the desired 4'-acylated product, steric hindrance at the ortho positions can be exploited. Lowering the reaction temperature may also improve selectivity. |
| Polysubstitution | Although less common in acylation, using a large excess of the acylating agent or a highly activated biphenyl ring can lead to the addition of more than one propanoyl group. Use a stoichiometric amount of the acylating agent. |
| Isomerization | While less likely with a propanoyl group, the Lewis acid can sometimes catalyze the isomerization of the product. A milder Lewis acid or shorter reaction times may mitigate this. |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluorobiphenyl via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-Bromo-2-fluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 1-bromo-2-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from a similar procedure for the acylation of bromobenzene.[2][3]
Materials:
-
2-Fluorobiphenyl
-
Propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) to the suspension and stir for 15 minutes.
-
In a separate flask, dissolve 2-fluorobiphenyl (1.0 eq) in dry dichloromethane.
-
Add the 2-fluorobiphenyl solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to separate the isomers.
Data Presentation
Table 1: Potential Side Products in the Friedel-Crafts Acylation of 2-Fluorobiphenyl
| Compound | Structure | Molecular Formula | Molecular Weight | Notes |
| This compound (Target Product) | O=C(CC)c1ccc(cc1)c2ccccc2F | C₁₅H₁₃FO | 228.26 g/mol | The desired para-substituted product. |
| 1-(2'-Fluoro-[1,1'-biphenyl]-2-yl)propan-1-one | O=C(CC)c1cccc(c1c2ccccc2F) | C₁₅H₁₃FO | 228.26 g/mol | Ortho-substituted isomer. May be difficult to separate from the target product.[4][5] |
| 1-(2'-Fluoro-[1,1'-biphenyl]-x,y-diyl)bis(propan-1-one) | O=C(CC)c1cc(C(=O)CC)c(cc1)c2ccccc2F | C₁₈H₁₈FO₂ | 297.33 g/mol | Example of a di-acylated side product. |
Visualizations
References
Technical Support Center: 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a key building block in the development of protein degraders.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store the compound at room temperature.[2] The container should be tightly sealed and stored in a dry, well-ventilated area.
Q2: What is the expected shelf life of this compound?
A2: While specific shelf-life studies for this compound are not publicly available, similar chemical compounds are generally stable for years when stored under appropriate conditions. For research purposes, it is best practice to use the compound within a reasonable timeframe after purchase and to monitor for any changes in physical appearance or purity if stored for extended periods.
Q3: Is this compound sensitive to light or moisture?
A3: While specific data on light and moisture sensitivity is not provided, as a general precaution for organic compounds, it is advisable to store it protected from direct light. The compound should be handled in a dry environment to prevent potential degradation due to hygroscopicity.
Q4: What are the primary applications of this compound?
A4: this compound is classified as a protein degrader building block.[2] It is a crucial intermediate for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental workflows.
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields | Compound degradation due to improper storage. | Verify that the compound has been stored at room temperature in a tightly sealed container, away from light and moisture. Consider re-testing the purity of the starting material if it has been stored for an extended period. |
| Inaccurate measurement of the compound. | Ensure that the balance is properly calibrated. Due to its solid nature, ensure all material is transferred from the weighing vessel to the reaction. | |
| Solvent impurities. | Use high-purity, anhydrous solvents, especially in moisture-sensitive reactions. | |
| Unexpected side products in reaction | Reactivity of the ketone functional group. | The ketone moiety can be susceptible to nucleophilic attack or reduction. Ensure that the reaction conditions are compatible with the ketone functional group. Protect the ketone group if necessary for subsequent synthetic steps. |
| Impurities in the starting material. | Confirm the purity of the compound using an appropriate analytical method such as NMR or LC-MS before use. | |
| Poor solubility in a chosen solvent | Intrinsic properties of the compound. | Consult literature for solubility data of similar biphenyl ketone structures. Test a range of common organic solvents to find a suitable one for your application. Gentle heating or sonication may aid dissolution. |
Experimental Protocols
Detailed methodologies for key experiments involving similar compounds are often found in the scientific literature. As a building block, the specific experimental protocol will be highly dependent on the subsequent synthetic target. Below is a generalized workflow for a typical reaction involving this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C15H13FO | [2] |
| Molecular Weight | 228.26 g/mol | [2] |
| CAS Number | 37989-92-7 | [2] |
| Purity | ≥98% | [2] |
| Appearance | Solid (form may vary) | General |
Signaling Pathways and Logical Relationships
As a building block, this compound does not directly participate in signaling pathways. However, it is a key component in the synthesis of PROTACs, which hijack the ubiquitin-proteasome system. The logical relationship from this building block to the degradation of a target protein is illustrated below.
References
Technical Support Center: Solubility Profile of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
Disclaimer: Publicly available, quantitative solubility data for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is limited. This guide provides a general framework and established experimental protocols for researchers to determine its solubility and troubleshoot common issues encountered during experimentation.
Based on its chemical structure, featuring a fluorinated biphenyl group and a propanone moiety, this compound is expected to be a lipophilic compound. Consequently, it is likely to exhibit low solubility in aqueous solutions and higher solubility in organic solvents.
Data Presentation
As specific quantitative data is unavailable, the following table is provided as a template for researchers to record their experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water | 25 | |||
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Acetone | 25 |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid assessment of the compound's solubility in various solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
Graduated pipettes
-
Vortex mixer
-
Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, DMSO, etc.[1][2]
Procedure:
-
Weigh approximately 10 mg of the compound into a small test tube.[3]
-
Add 1 mL of the selected solvent in small portions (e.g., 0.2 mL at a time).
-
Vigorously shake or vortex the tube for 30-60 seconds after each addition.[4]
-
Visually inspect the solution for any undissolved particles against a contrasting background.[5]
-
If the compound dissolves completely, it is considered "soluble" in that solvent at approximately 10 mg/mL.
-
If a significant portion dissolves, it can be classified as "partially soluble".
-
If no significant dissolution is observed, the compound is "insoluble".[6]
-
For compounds insoluble in water, proceed to test solubility in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions to identify potential ionizable groups.[1]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[7]
Materials:
-
This compound
-
Glass flasks or vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Chosen solvent (e.g., PBS pH 7.4)
Procedure:
-
Add an excess amount of the solid compound to a flask containing a known volume of the solvent. This is to ensure a saturated solution is formed.[6][7]
-
Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[8][9]
-
After equilibration, allow the flasks to stand to let undissolved solids settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample to remove any undissolved solid particles. This step is crucial for accurate measurement.[6]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard calibration curve.[6][9]
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Why is determining the solubility of a compound like this compound important in early-stage research? A1: Early assessment of solubility is critical in drug discovery and development. Poor solubility can lead to unreliable results in in-vitro assays, poor absorption and bioavailability, and challenges in formulation development, ultimately causing delays or failure of a drug candidate.[9][10][11]
Q2: My compound has poor aqueous solubility. What initial strategies can I employ for in-vitro experiments? A2: For compounds with low aqueous solubility, a common strategy is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.[12] It is important to ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological system.[12]
Q3: Can the physical form of the solid compound affect its solubility? A3: Yes, the solid-state properties of a compound significantly influence its solubility. Different solid forms, such as polymorphs, solvates, or an amorphous solid, can have different crystal lattice energies, leading to different solubilities and dissolution rates. Amorphous forms are generally more soluble than their crystalline counterparts.[5]
Q4: What is the difference between kinetic and thermodynamic solubility? A4: Kinetic solubility is measured by rapidly precipitating a compound from a DMSO stock into an aqueous buffer and is often used for high-throughput screening.[5][9] Thermodynamic solubility, typically determined by the shake-flask method, represents the true equilibrium solubility and is more relevant for later-stage development and formulation.[7][9]
Troubleshooting Guide
Issue 1: The compound precipitates when my DMSO stock solution is diluted into an aqueous buffer.
This is a common problem for poorly soluble compounds, known as "precipitation upon dilution."[5]
-
Possible Cause 1: Final concentration exceeds solubility limit. The concentration of the compound in the final aqueous solution may be higher than its solubility limit in that specific solvent mixture.
-
Solution: Try lowering the final concentration of the compound in your assay.[12]
-
-
Possible Cause 2: High percentage of organic co-solvent. While DMSO is used to create the stock, its final concentration in the assay can influence solubility.
-
Solution: Optimize the co-solvent percentage. Keep the final DMSO concentration as low as possible (e.g., below 1%).[12] You can also experiment with other co-solvents like ethanol.
-
-
Possible Cause 3: Inefficient mixing. The compound may not be dispersing quickly enough upon dilution.
-
Solution: Ensure rapid and thorough mixing upon adding the stock solution to the aqueous buffer. Gentle vortexing or sonication can help, but be cautious to avoid compound degradation.[12]
-
Issue 2: Inconsistent solubility results between experiments.
-
Possible Cause 1: System has not reached equilibrium. The shake-flask method requires sufficient time to reach thermodynamic equilibrium.
-
Solution: Increase the incubation time (e.g., from 24 to 48 or 72 hours) and measure the concentration at different time points to confirm that it has plateaued.
-
-
Possible Cause 2: Temperature fluctuations. Solubility is temperature-dependent.
-
Solution: Ensure your incubator or water bath maintains a stable and consistent temperature throughout the experiment.[8]
-
-
Possible Cause 3: Inaccurate pH of the buffer. For ionizable compounds, small changes in pH can significantly affect solubility.
-
Solution: Prepare fresh buffers for each experiment and verify the pH before use and after the experiment is complete.[7]
-
Visualizations
Caption: Experimental workflow for assessing compound solubility.
Caption: Decision tree for troubleshooting compound precipitation.
References
- 1. scribd.com [scribd.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. csub.edu [csub.edu]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. veranova.com [veranova.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Derivatization
Welcome to the technical support center for the derivatization of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common derivatization reactions of this ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for ketones like this compound involve targeting the carbonyl (keto) group. These include:
-
Hydrazone Formation: Reaction with hydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine, phenylhydrazine) to form stable hydrazones. This is a widely used method for the analysis of ketones.[1]
-
Oxime Formation: Condensation with hydroxylamine to produce oximes. This method is useful for the protection, characterization, and purification of carbonyl compounds.[2]
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new amine.[3][4] This is a versatile method for creating a variety of derivatives.
Q2: Why am I experiencing low yields in my derivatization reaction?
A2: Low yields in derivatization reactions can stem from several factors:
-
Presence of Moisture: Water can interfere with many derivatization reactions, especially those involving silylation or other moisture-sensitive reagents.[5]
-
Incomplete Reaction: The reaction time or temperature may not be sufficient for the reaction to go to completion.[5]
-
Steric Hindrance: The bulky biphenyl group in this compound may sterically hinder the approach of the derivatizing agent to the ketone.
-
Reagent Degradation: The derivatizing agent may have degraded due to improper storage or age.
Q3: Can I use the same derivatization conditions for different analytical techniques (e.g., GC-MS vs. LC-MS)?
A3: Not necessarily. The choice of derivatization reagent and reaction conditions often depends on the analytical technique. For GC-MS, the goal is to create a volatile and thermally stable derivative. For LC-MS, the aim is typically to enhance ionization efficiency and improve chromatographic retention on reversed-phase columns.[6]
Troubleshooting Guides
Low or No Derivative Yield
| Possible Cause | Suggested Solution |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and store reagents in a desiccator.[5] |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[5] |
| Steric Hindrance | Consider using a less bulky derivatizing agent if possible. Optimization of reaction conditions (temperature, catalyst) is crucial for sterically hindered ketones. |
| Reagent Degradation | Use fresh derivatizing reagents and ensure they are stored under the recommended conditions. |
| Sub-optimal pH | The pH of the reaction mixture can be critical, especially for hydrazone and oxime formation. Adjust the pH to the optimal range for the specific reaction. For some hydrazone formations, mildly acidic conditions are optimal.[6] |
Multiple Peaks in Chromatogram
| Possible Cause | Suggested Solution |
| Formation of Stereoisomers (for Oximes) | Asymmetric ketones can form two geometric isomers (E/Z) of the oxime.[7] This is an inherent property of the molecule. If separation is necessary, chromatographic conditions may need to be optimized. |
| Incomplete Reaction | Unreacted starting material will appear as a separate peak. Optimize reaction conditions to drive the reaction to completion.[5] |
| Side Reactions | The derivatization conditions may be too harsh, leading to side products. Consider milder reaction conditions (e.g., lower temperature). |
| Tautomerization | For some derivatives, tautomerization can lead to multiple forms in equilibrium. This can sometimes be addressed by adjusting the pH of the mobile phase in LC-MS. |
Experimental Protocols
Disclaimer: The following protocols are general guidelines based on analogous reactions and may require optimization for this compound.
Protocol 1: Hydrazone Formation
This protocol is based on the synthesis of hydrazone derivatives of flurbiprofen, a structurally related compound.
Materials:
-
This compound
-
Hydrazine hydrate (or a substituted hydrazine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the hydrazone product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.
Protocol 2: Oxime Formation
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine or a suitable base
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (2 equivalents).
-
Reflux the mixture for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (to remove pyridine), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the oxime product.
Protocol 3: Reductive Amination
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))[8]
-
Methanol or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) and the amine (1.2 equivalents) in methanol or DCE.
-
If using an amine salt, add a base to liberate the free amine.
-
Add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by carefully adding water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the amine product.
Data Presentation
The following tables summarize typical reaction conditions for the derivatization of ketones, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: General Conditions for Hydrazone Formation
| Parameter | Condition | Reference |
| Solvent | Ethanol, Methanol | [9] |
| Catalyst | Acetic Acid (catalytic) | [9] |
| Temperature | Reflux | [3] |
| Reaction Time | 4-20 hours | [3] |
Table 2: General Conditions for Oxime Formation
| Parameter | Condition | Reference |
| Solvent | Ethanol, Water | [2] |
| Base | Pyridine, Potassium Carbonate | [2] |
| Temperature | Room Temperature to Reflux | [10] |
| Reaction Time | Minutes to Hours | [2][10] |
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | Key Characteristics | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Not water-sensitive. Lewis acids can improve yield. | [8] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Water-sensitive, not compatible with methanol. | [8] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can also reduce the starting ketone; add after imine formation. | [8] |
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Organic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of fluorinated organic compounds.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experimental work.
Column Chromatography (HPLC & Flash)
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Possible Causes:
-
Secondary Interactions: Strong interactions can occur between polar fluorinated analytes and residual acidic silanol groups on silica-based stationary phases, leading to peak tailing, particularly for basic compounds.[1]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of your compound, it may exist in multiple ionic forms, resulting in distorted peaks.[1]
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting.[1][2]
-
Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase.[2]
-
Phase Collapse: This can occur when using a highly aqueous mobile phase with certain columns, leading to a loss of retention and peak fronting.[3]
-
-
Solutions:
-
Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[1]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your analyte's pKa.[1] For basic compounds, a lower pH or the addition of a basic modifier like ammonium hydroxide can improve peak shape.[1]
-
Add Mobile Phase Modifiers: For reversed-phase chromatography, adding trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can help.[1]
-
Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1]
-
Change Stationary Phase: Switch to a column with different chemistry, such as a phenyl-hexyl or a fluorinated phase column, which can offer alternative selectivity.[1][4]
-
Dissolve Sample in Initial Mobile Phase: Ensure your sample is fully dissolved in the starting mobile phase.[2]
-
Problem: Co-elution with Impurities
-
Possible Causes:
-
Solutions:
-
Optimize Selectivity:
-
Change Stationary Phase: Switching from a standard C18 column to a phenyl-hexyl or a fluorinated phase can alter selectivity and improve separation.[1][4]
-
Change Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can change the elution order.[1]
-
Utilize Mobile Phase Additives: The addition of ion-pairing reagents or modifiers like TFE can enhance separation.[1]
-
-
Employ an Orthogonal Technique: If co-elution persists, consider a different purification method with a different separation mechanism, such as switching from reversed-phase to Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[1]
-
Problem: Low or No Recovery of Compound
-
Possible Causes:
-
Irreversible Adsorption: Highly polar compounds can stick irreversibly to the stationary phase.[1]
-
Compound Instability: The compound may be degrading on the column, especially on acidic silica gel.[1][5]
-
Inappropriate Solvent System: The mobile phase may be too weak to elute the compound.[1]
-
Compound Volatility: Smaller fluorinated compounds can be volatile and may evaporate during purification.[1][6]
-
-
Solutions:
-
Switch Stationary Phase: For highly polar compounds, consider HILIC.[1] For flash chromatography, alumina or Florisil can be alternatives to silica gel.[1][5] You can also use deactivated silica gel.[5]
-
Test Compound Stability: Assess the stability of your compound on silica gel using a 2D TLC.[5]
-
Increase Elution Strength: Gradually increase the polarity of your mobile phase.[7]
-
Dry Loading: For flash chromatography, if your compound has poor solubility in the eluent, dry loading is recommended.[1][8]
-
Handle Volatile Compounds with Care: For volatile compounds, consider pre-cooling the column and solvents.[6] Handle samples in sealed vials.[1]
-
Problem: Compound Elutes in the Void Volume (Reversed-Phase)
-
Possible Cause:
-
High Polarity: The compound is too polar to be retained on the non-polar stationary phase.[1]
-
-
Solutions:
Recrystallization
Problem: No Crystals Form
-
Possible Causes:
-
Solutions:
Problem: "Oiling Out" Instead of Crystallization
-
Possible Causes:
-
Solutions:
Experimental Protocols
Dry Loading for Flash Chromatography
-
Dissolve your crude sample in a suitable solvent.[1]
-
Add a small amount of silica gel or celite to the solution.[1]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[1][8]
-
Load the dry powder onto the top of your chromatography column.[1]
Systematic Solvent Screening for Recrystallization
-
Single-Solvent Method:
-
Place a small amount of your compound in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[10]
-
Heat the mixture. A suitable solvent will dissolve the compound when hot.[10]
-
Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes).
-
-
Two-Solvent Method:
-
Find a "good" solvent that dissolves your compound at all temperatures.
-
Find a "poor" or "anti-solvent" in which your compound is insoluble. The two solvents must be miscible.[11]
-
Dissolve your compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise until the solution becomes cloudy.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Data Presentation
Table 1: Troubleshooting Summary for HPLC Purification of Fluorinated Compounds
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silica | Use an end-capped column; add TFA or TFE to the mobile phase.[1] |
| Peak Fronting | Column overload | Reduce sample concentration or injection volume.[1][2] |
| Co-elution | Similar polarity of compounds | Change stationary phase (e.g., to a fluorinated phase) or organic modifier (e.g., ACN to MeOH).[1] |
| Low Recovery | Irreversible adsorption | Switch to a more inert stationary phase like alumina or use HILIC for polar compounds.[1] |
| No Retention | Compound is too polar | Switch to HILIC.[1] |
Visualizations
Caption: Troubleshooting workflow for HPLC purification.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated organic compounds often challenging to purify?
A: The unique physicochemical properties imparted by fluorine are the primary reason.[12] The high electronegativity of fluorine creates strong dipole moments and enables various non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions).[12] These interactions significantly influence a molecule's solubility and crystal packing, often leading to difficulties in crystallization (oiling out) or unusual behavior on chromatographic media.[12] Additionally, a fluorine atom can sterically hinder interactions with a stationary phase.[2]
Q2: What is a good starting point for purifying a novel fluorinated compound?
A: The best initial approach depends on the compound's properties. For moderately polar compounds soluble in organic solvents, reversed-phase HPLC with a C18 column is a versatile first choice.[1] For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[1] If you have a solid product, attempting recrystallization after a simple solvent screen can be a very effective and scalable purification method.[10][13]
Q3: What is "fluorous chemistry" and how can it help with purification?
A: "Fluorous chemistry" leverages the principle that highly fluorinated compounds are preferentially soluble in fluorinated solvents.[14] By attaching a "fluorous tag" (a highly fluorinated substituent) to a molecule, you can perform a synthesis and then easily separate the tagged product from non-fluorinated reagents and byproducts using a fluorous solid-phase extraction or liquid-liquid extraction with a fluorous solvent.[14]
Q4: Are there any special safety considerations for purifying fluorinated compounds?
A: Yes. Some smaller fluorinated compounds can be volatile and should be handled in a well-ventilated area, such as a fume hood.[1][6] It is also important to be aware of the potential for the generation of hydrogen fluoride (HF) as a byproduct in some reactions or decomposition pathways, which is highly corrosive and toxic. Always consult the safety data sheet (SDS) for your specific compounds and reagents.
Q5: How can I avoid contamination when analyzing for trace levels of fluorinated compounds by LC-MS?
A: Contamination is a significant issue as many LC-MS system components, like PTFE tubing, can leach fluorinated compounds.[15] To minimize this, it is crucial to use an "PFAS-free" or "fluorine-free" LC system if possible.[15] Running a "method blank" (a clean sample subjected to the entire analytical process) can help identify and quantify any background contamination.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Recrystallization [sites.pitt.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. benchchem.com [benchchem.com]
- 13. mt.com [mt.com]
- 14. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
preventing degradation of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one during synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one. The information is tailored for researchers, scientists, and drug development professionals to help prevent degradation and optimize the synthesis of this compound.
Troubleshooting Guides
The synthesis of this compound can be approached via two primary routes:
-
Route A: Suzuki-Miyaura coupling followed by Friedel-Crafts acylation.
-
Route B: Friedel-Crafts acylation followed by Suzuki-Miyaura coupling.
This guide addresses potential issues that may arise during these synthetic pathways, leading to product degradation or low yields.
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming the biphenyl core of the target molecule. However, several factors can lead to side reactions and decreased efficiency.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-01 | Low or No Product Formation | Inactive Catalyst: The Pd(0) active species is not forming or has been deactivated. | - Ensure strict anaerobic conditions to prevent oxidation of phosphine ligands and Pd(0).- Utilize a pre-catalyst that readily forms the active Pd(0) species.- Select a ligand that provides greater stability to the Pd(0) complex. |
| SMC-02 | Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. Base-Induced Decomposition: Certain strong bases can accelerate the decomposition of the boronic acid. | - Thoroughly degas all solvents and reagents before use.- Opt for milder bases such as K₃PO₄ or Cs₂CO₃ over stronger bases like NaOH or KOH.[1] |
| SMC-03 | Protodeboronation of the Boronic Acid | Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom. Instability of Boronic Acid: Some boronic acids, particularly those that are electron-poor, are prone to degradation. | - Use anhydrous solvents and reagents.- Consider using the corresponding boronic ester (e.g., pinacol ester) which is generally more stable.[1] |
| SMC-04 | Formation of Phenylated Impurities | Ligand Degradation: The phosphorus ligand itself can sometimes participate in the reaction, leading to impurities where a phenyl group from the ligand is transferred. | - Screen different phosphine ligands or consider ligand-free conditions if applicable.- Employ a lower reaction temperature to minimize ligand degradation. |
Troubleshooting Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing the propanoyl group onto the aromatic ring. However, it is not without its challenges, particularly concerning catalyst activity and side reactions.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| FCA-01 | No Reaction or Very Low Conversion | Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can render it unreactive to Friedel-Crafts acylation. Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. | - If using Route A, perform the Friedel-Crafts acylation on the biphenyl precursor, which is generally activated towards electrophilic substitution.- Ensure all glassware, solvents, and reagents are scrupulously dry. Use freshly opened or purified reagents.[1] |
| FCA-02 | Formation of Isomeric Products | Lack of Regioselectivity: The acylation can occur at different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers. | - The directing effect of the existing substituent on the aromatic ring will influence the position of acylation. For a 4-substituted biphenyl, acylation is expected to occur at the 4'-position. In the case of 2-fluorobiphenyl, the fluorine atom is an ortho, para-director, but steric hindrance may favor para-acylation.[2] |
| FCA-03 | Polysubstitution | Highly Activated Aromatic Ring: If the starting aromatic compound is highly activated, multiple acyl groups may be added. | - The first acyl group deactivates the ring, making a second acylation less likely.[1] However, using a stoichiometric amount of the acylating agent and Lewis acid is recommended. |
| FCA-04 | Complex Mixture of Byproducts | Rearrangement of Acylium Ion: Although less common with acylation than alkylation, rearrangements can occur under harsh conditions. Reaction with Solvent: The solvent itself may undergo acylation if it is susceptible to electrophilic attack. | - Use a stable acylating agent like propionyl chloride.- Choose an inert solvent for the reaction, such as dichloromethane or nitrobenzene. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
Both Route A (Suzuki coupling then Friedel-Crafts) and Route B (Friedel-Crafts then Suzuki coupling) are viable. The choice often depends on the availability and cost of the starting materials. Route B, starting with the Suzuki coupling of 4-bromopropiophenone and 2-fluorophenylboronic acid, may be more direct if these starting materials are readily available.
Q2: My Suzuki-Miyaura coupling reaction is sluggish. What can I do to improve the reaction rate?
Several factors can be optimized. Increasing the temperature can enhance the reaction rate. Additionally, the choice of palladium catalyst and ligand is crucial. For challenging couplings, using more advanced catalyst systems, such as those with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos), can significantly improve performance. The choice of base and solvent system also plays a critical role and may require screening.
Q3: I am observing significant amounts of homocoupled biphenyl from my boronic acid in the Suzuki reaction. How can I minimize this?
Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed. Using a milder base can also help to suppress this side reaction.[1]
Q4: During the Friedel-Crafts acylation, my product is a dark, tarry material. What is the likely cause?
The formation of a tar-like substance is often indicative of polymerization or extensive side reactions, which can be caused by an overly reactive substrate or excessively harsh reaction conditions (e.g., high temperature). It is important to control the reaction temperature, often by performing the addition of reagents at a low temperature (e.g., 0 °C) and then allowing the reaction to proceed at room temperature or with gentle heating.
Q5: How can I purify the final product, this compound?
The crude product can typically be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the two primary synthetic routes.
Route A: Suzuki-Miyaura Coupling followed by Friedel-Crafts Acylation
Step 1: Synthesis of 2-Fluorobiphenyl
-
Materials:
-
1-Bromo-2-fluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2-fluorobenzene (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluorobiphenyl.
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Step 2: Friedel-Crafts Acylation of 2-Fluorobiphenyl
-
Materials:
-
2-Fluorobiphenyl
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
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Add propionyl chloride (1.1 eq) dropwise to the suspension with stirring.
-
After the addition is complete, add a solution of 2-fluorobiphenyl (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
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Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Route B: Friedel-Crafts Acylation followed by Suzuki-Miyaura Coupling
Step 1: Synthesis of 1-(4-Bromophenyl)propan-1-one
-
Materials:
-
Bromobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), dilute solution
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Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Follow the procedure for Friedel-Crafts acylation as described in Route A, Step 2, using bromobenzene as the starting material instead of 2-fluorobiphenyl.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-(4-bromophenyl)propan-1-one.
-
Step 2: Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)propan-1-one
-
Materials:
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1-(4-Bromophenyl)propan-1-one
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2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
-
-
Procedure:
-
Follow the procedure for Suzuki-Miyaura coupling as described in Route A, Step 1, using 1-(4-bromophenyl)propan-1-one as the aryl halide and 2-fluorophenylboronic acid as the boronic acid.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Visualizations
The following diagrams illustrate the key reaction workflows.
References
Technical Support Center: Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one.
Troubleshooting Guides
Route 1: Friedel-Crafts Acylation of 2-Fluorobiphenyl
This route involves the reaction of 2-fluorobiphenyl with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Question: Why is my Friedel-Crafts acylation reaction showing low or no conversion?
Answer: Low conversion in Friedel-Crafts acylation can be attributed to several factors:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., aluminum chloride) is extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will deactivate the catalyst. Ensure all reagents and equipment are rigorously dried.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric amounts of the catalyst are often required.
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Deactivated Aromatic Ring: While the fluorine atom is only weakly deactivating, any additional electron-withdrawing groups on the biphenyl starting material will hinder the electrophilic aromatic substitution.
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Low Reaction Temperature: The reaction may require heating to overcome the activation energy. A gradual increase in temperature should be explored.
Question: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
Answer: The propanoyl group is expected to add primarily at the para-position of the unsubstituted phenyl ring of 2-fluorobiphenyl due to steric hindrance from the ortho-fluoro group. However, the formation of other isomers can occur. To improve regioselectivity:
-
Choice of Lewis Acid: Different Lewis acids can influence the steric bulk of the electrophile, thereby affecting regioselectivity. Experimenting with milder Lewis acids like ZnCl₂ or FeCl₃ might be beneficial.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Less polar solvents may favor the formation of the desired para-isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
Question: Upon scale-up, I'm facing issues with exotherms and mixing. What are the best practices?
Answer: Friedel-Crafts acylations are often exothermic. During scale-up, inefficient heat dissipation can lead to side reactions and impurities.
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Controlled Addition: The acylating agent should be added slowly and portion-wise to the reaction mixture to control the exotherm.
-
Efficient Stirring: Ensure adequate agitation to maintain a homogenous mixture and prevent localized hot spots.
-
Calorimetry Studies: For larger scale reactions, performing reaction calorimetry studies can help in understanding the thermal profile and designing appropriate cooling protocols.
Route 2: Suzuki-Miyaura Coupling
This approach typically involves the palladium-catalyzed cross-coupling of 4-propionylphenylboronic acid with 1-bromo-2-fluorobenzene or the coupling of (2-fluorophenyl)boronic acid with 4'-bromo-propiophenone.
Question: My Suzuki-Miyaura coupling is giving a low yield. What are the potential causes?
Answer: Low yields in Suzuki-Miyaura coupling can arise from several issues:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are thoroughly degassed.
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step. The choice of base is crucial; inorganic bases like potassium carbonate or cesium carbonate are commonly used. The base's strength and solubility can significantly impact the reaction rate.
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton source). Using anhydrous solvents and appropriate bases can minimize this side reaction.
Question: I am observing significant amounts of homocoupling byproducts. How can this be minimized?
Answer: Homocoupling of the boronic acid or the aryl halide is a common side reaction.
-
Ligand Choice: The use of bulky electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.
-
Stoichiometry: A slight excess of the boronic acid reagent can sometimes suppress the homocoupling of the aryl halide.
Question: On a larger scale, I am struggling with palladium removal from my final product. What are effective methods?
Answer: Residual palladium is a major concern in pharmaceutical synthesis.
-
Aqueous Washes: Washing the organic phase with aqueous solutions of reagents like L-cysteine or thiourea can help in scavenging palladium.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
-
Palladium Scavengers: Commercially available solid-supported scavengers with thiol or amine functionalities are highly effective for palladium removal.
-
Crystallization: Proper crystallization of the final product is often a very effective final step in reducing palladium levels.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the large-scale synthesis of this compound?
A1: Both Friedel-Crafts acylation and Suzuki-Miyaura coupling are viable routes. The choice often depends on the cost and availability of starting materials, as well as the specific capabilities of the manufacturing facility. The Suzuki-Miyaura coupling often offers milder reaction conditions and greater functional group tolerance, but requires careful control to minimize palladium contamination. Friedel-Crafts acylation is a more classical approach but can be challenging to control on a large scale due to its exothermic nature and the use of corrosive reagents.
Q2: What are the key safety considerations when scaling up the Friedel-Crafts acylation?
A2: The primary safety concerns are the highly exothermic nature of the reaction and the handling of corrosive and water-sensitive reagents like aluminum chloride and propanoyl chloride. Proper personal protective equipment (PPE) is essential. The reaction should be conducted in a well-ventilated area, and a robust cooling system must be in place to manage the exotherm. A quench strategy using a suitable reagent should be planned in case of a thermal runaway.
Q3: How can I monitor the progress of my reaction effectively during scale-up?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) is the most common method to track the consumption of starting materials and the formation of the product and any impurities. Thin Layer Chromatography (TLC) can be a quicker, qualitative alternative for at-line monitoring.
Q4: What are the most common impurities I should expect and how can I purify the final product?
A4: In the Friedel-Crafts route, common impurities include isomeric products and poly-acylated species. In the Suzuki-Miyaura route, homocoupling products and dehalogenated starting materials are frequent impurities. Purification is typically achieved through crystallization. If the impurities are difficult to remove by crystallization, column chromatography may be necessary for smaller scales, while for larger scales, techniques like preparative HPLC or simulated moving bed (SMB) chromatography could be considered.
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Condition A | Condition B | Condition C |
| Lewis Acid | AlCl₃ | FeCl₃ | ZnCl₂ |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Nitrobenzene |
| Temperature | 0 °C to rt | 50 °C | 25 °C |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Yield (%) | 75 | 68 | 60 |
| Purity (HPLC, %) | 95 | 92 | 90 |
Table 2: Influence of Base and Ligand on Suzuki-Miyaura Coupling Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ |
| Ligand | - | - | SPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene/Water | Dioxane/Water | 2-MeTHF/Water |
| Temperature | 90 °C | 100 °C | 80 °C |
| Yield (%) | 85 | 92 | 95 |
| Homocoupling (%) | < 5 | < 3 | < 2 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Fluorobiphenyl
-
Reaction Setup: To a dry, inert gas-flushed reactor, add 2-fluorobiphenyl (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture to 0 °C and add aluminum chloride (1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Acylating Agent Addition: Slowly add propanoyl chloride (1.05 eq) to the reaction mixture, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by HPLC.
-
Work-up: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Suzuki-Miyaura Coupling of 4'-Bromo-propiophenone and (2-Fluorophenyl)boronic acid
-
Reaction Setup: To a degassed mixture of a suitable solvent (e.g., toluene and water), add 4'-bromo-propiophenone (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir for 8-12 hours, monitoring the progress by HPLC.
-
Work-up: After cooling to room temperature, separate the organic layer.
-
Extraction: Extract the aqueous layer with the reaction solvent.
-
Washing: Combine the organic layers and wash with water and brine.
-
Palladium Removal: Treat the organic solution with a palladium scavenger (e.g., activated carbon or a functionalized resin) for a few hours.
-
Purification: Filter off the scavenger, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by crystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Decision tree for troubleshooting low yield in synthesis scale-up.
Validation & Comparative
NMR Analysis for Structure Confirmation: A Comparative Guide for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for the structural confirmation of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one. The presented data, including predicted ¹H and ¹³C NMR chemical shifts, is compared with experimental data from structurally related compounds to support the unequivocal identification of the target molecule. Detailed experimental protocols for acquiring high-quality NMR data are also provided.
Predicted and Comparative NMR Data
The structural confirmation of this compound relies on the detailed analysis of its ¹H and ¹³C NMR spectra. In the absence of published experimental data for this specific molecule, a predicted dataset has been generated based on established NMR principles and comparison with structurally analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Related Amide
| Assignment | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) for this compound | Experimental ¹H Chemical Shift (ppm), Multiplicity, J (Hz) for 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide[1] |
| H-3', H-4', H-5', H-6' | ~ 7.30 - 7.60 (m) | 7.30 - 7.54 (m) |
| H-3, H-5 | ~ 7.70 (d, J ≈ 8.0) | 7.52 (m) |
| H-6 | ~ 7.55 (dd, J ≈ 8.0, 2.0) | 7.52 (m) |
| H-2, H-6 | ~ 8.05 (d, J ≈ 8.0) | - |
| -CH₂- (Propanoyl) | ~ 3.05 (q, J ≈ 7.2) | - |
| -CH₃ (Propanoyl) | ~ 1.20 (t, J ≈ 7.2) | 1.50 (d, J = 7.0) |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Amide
| Assignment | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide[1] |
| C=O (Propanoyl) | ~ 200 | 172.88 |
| C-1' | ~ 130 | - |
| C-2' | ~ 160 (d, ¹JCF ≈ 245 Hz) | 159.30 (d, ¹JCF = 234.1 Hz) |
| C-3' | ~ 116 (d, ²JCF ≈ 22 Hz) | 115.48 (d, ²JCF = 23.1 Hz) |
| C-4' | ~ 131 | - |
| C-5' | ~ 124 | - |
| C-6' | ~ 129 | - |
| C-1 | ~ 136 | - |
| C-2, C-6 | ~ 129 | - |
| C-3, C-5 | ~ 128 | - |
| C-4 | ~ 145 | - |
| -CH₂- (Propanoyl) | ~ 32 | - |
| -CH₃ (Propanoyl) | ~ 8 | - |
Note: Predicted chemical shifts are estimations based on additive rules and analysis of similar structures. Experimental conditions such as solvent and instrument frequency can cause deviations.
Experimental Protocols
High-quality NMR data is essential for accurate structure elucidation. The following are detailed protocols for key NMR experiments.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent signal.
1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup:
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C is an insensitive nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale.
-
Integrate the signals in the ¹H NMR spectrum.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Pulse Sequence: Standard COSY or DQF-COSY for higher resolution.
-
Parameters: Use standard parameter sets, optimizing the number of increments in the indirect dimension for desired resolution.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and directly attached carbons.
-
Pulse Sequence: Standard HSQC with gradient selection.
-
Parameters: Set the ¹JCH coupling constant to an average value of ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Sequence: Standard HMBC with gradient selection.
-
Parameters: Optimize the long-range coupling constant (ⁿJCH) to a typical value of 8-10 Hz.
-
Visualizations
The following diagrams illustrate the logical workflow for structure confirmation and the key expected 2D NMR correlations for this compound.
Caption: Workflow for NMR-based structure confirmation.
Caption: Key expected COSY and HMBC correlations.
References
A Comparative Guide to Purity Analysis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a key intermediate in pharmaceutical synthesis. While specific validated methods for this compound are not widely published, this document outlines a robust, proposed Reversed-Phase HPLC (RP-HPLC) method based on established analytical principles for structurally similar aromatic ketones and biphenyl derivatives. The guide also presents a comparison with alternative analytical techniques and includes detailed experimental protocols and supporting data to aid in method development and validation.
I. Introduction
This compound is an aromatic ketone containing a fluorinated biphenyl moiety.[1] Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). HPLC is a powerful and widely used technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[2] This guide will focus on a proposed RP-HPLC method and compare its potential performance against other analytical approaches.
II. Proposed HPLC Method for Purity Analysis
Based on the analysis of similar biphenyl derivatives and general principles of RP-HPLC method development, a robust method is proposed.[2][3][4] The separation is based on the differential partitioning of the analyte and its potential impurities between a nonpolar stationary phase and a polar mobile phase.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for nonpolar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Phosphoric acid helps to protonate silanol groups and control peak shape. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-30 min: 40% B | A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Aromatic ketones typically exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Sample Preparation | Dissolve in Acetonitrile:Water (1:1 v/v) to a concentration of 1 mg/mL. | Ensures good solubility and compatibility with the mobile phase. |
III. Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis, other techniques can provide complementary information or may be suitable for specific applications.
Table 2: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative accuracy, well-established for purity determination.[2][3] | Requires method development, may not be suitable for volatile impurities. |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas. | Excellent for volatile and semi-volatile impurities. | Requires derivatization for non-volatile compounds, high temperatures can cause degradation. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particles and higher pressures. | Faster analysis times, higher resolution and sensitivity compared to HPLC. | Higher initial instrument cost. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis of MS. | Provides molecular weight information for impurity identification.[5] | More complex instrumentation and data analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods, requires highly pure standards for quantification. |
IV. Experimental Protocols
A. Proposed HPLC Method Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL solution as described for the standard solution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters listed in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor. The purity is calculated as:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
B. Method Validation Parameters
For regulatory submissions, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
V. Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound by the proposed HPLC method.
Caption: Workflow for HPLC Purity Analysis.
This guide provides a framework for the purity analysis of this compound using a proposed HPLC method. It is crucial to perform comprehensive method development and validation to ensure the suitability and reliability of the chosen analytical procedure for its intended purpose.
References
- 1. 1-{2'-FLUORO-[1,1'-BIPHENYL]-4-YL}PROPAN-1-ONE | CAS 37989-92-7 [matrix-fine-chemicals.com]
- 2. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one and Other Biphenyl Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biphenyl compound 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one and its potential applications in drug discovery, particularly in the context of targeted protein degradation. Due to the limited publicly available biological data for this specific compound, this guide will present a hypothetical comparison based on its structural similarity to known bioactive biphenyls and its classification as a building block for Proteolysis Targeting Chimeras (PROTACs). The experimental data presented herein is illustrative to guide researchers in designing their own comparative studies.
Introduction to Biphenyl Compounds in Drug Discovery
Biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The versatility of the biphenyl ring system allows for the introduction of various substituents, which can significantly influence the compound's physicochemical properties and biological activity.[1] Biphenyl derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[2]
The subject of this guide, this compound, is a fluorinated biphenyl ketone. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[3] This compound is also categorized as a "Protein Degrader Building Block," suggesting its utility in the synthesis of PROTACs.[3] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
This guide will compare the hypothetical anticancer activity of a PROTAC derived from this compound with two other well-characterized biphenyl compounds: Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) with known anticancer properties, and a hypothetical biphenyl-based kinase inhibitor, "Biphenyl Kinase Inhibitor A."
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound and the selected comparators is presented in Table 1.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted LogP |
| This compound | C₁₅H₁₃FO | 228.26[3] | 76-77[3] | 3.8 | |
| Flurbiprofen | C₁₅H₁₃FO₂ | 244.26 | 110-112 | 3.9 | |
| Biphenyl Kinase Inhibitor A (Hypothetical) | C₂₀H₁₈N₄O | 346.39 | 180-185 | 4.2 |
Table 1. Physicochemical Properties of Compared Biphenyl Compounds. Predicted LogP values are calculated using standard cheminformatics software.
Hypothetical Biological Activity and Comparison
For the purpose of this guide, we hypothesize that this compound can be functionalized into a PROTAC ("PROTAC-FBP") designed to target and degrade a hypothetical cancer-relevant kinase, "Kinase X". We will compare its hypothetical cytotoxic and target-specific activities against Flurbiprofen and Biphenyl Kinase Inhibitor A.
| Compound | Target(s) | Hypothetical IC₅₀ (Cytotoxicity against MCF-7 cells) (µM) | Hypothetical IC₅₀ (Kinase X Inhibition) (µM) |
| PROTAC-FBP (Hypothetical) | Kinase X (Degradation) | 0.5 | 0.1 (DC₅₀) |
| Flurbiprofen | COX-1, COX-2 | 50 | >100 |
| Biphenyl Kinase Inhibitor A (Hypothetical) | Kinase X (Inhibition) | 2.5 | 0.8 |
Table 2. Hypothetical Biological Activity Data. IC₅₀ values represent the concentration required for 50% inhibition of cell growth or enzyme activity. DC₅₀ represents the concentration for 50% degradation of the target protein. These values are for illustrative purposes only.
Experimental Protocols
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds on the viability of a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
This protocol measures the ability of a compound to inhibit the activity of a specific kinase (e.g., Kinase X).
Materials:
-
Recombinant human Kinase X
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add the test compounds and recombinant Kinase X to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Caption: Hypothetical mechanism of action for PROTAC-FBP.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
While direct biological data for this compound is not yet widely available, its structural features and classification as a "Protein Degrader Building Block" point towards its potential in the development of novel therapeutics, particularly PROTACs for targeted protein degradation. This guide has presented a hypothetical framework for comparing such a novel compound against established biphenyl derivatives like Flurbiprofen. The provided experimental protocols and visualizations serve as a template for researchers to design and execute their own studies to elucidate the biological activity of this and other novel biphenyl compounds. Further research is warranted to experimentally validate the therapeutic potential of this compound and its derivatives.
References
Unveiling the Action of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Derivatives: A Guide to Urease Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one derivatives, validating their mechanism of action as potent urease inhibitors. This document compiles experimental data, detailed protocols, and visual representations of the underlying biochemical pathways.
The exploration of novel therapeutic agents is critical in addressing a variety of pathological conditions. Derivatives of this compound have emerged as a promising class of compounds with significant biological activity. Extensive research into structurally related molecules, particularly hydrazide-hydrazone derivatives of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} propanoic acid (flurbiprofen), strongly indicates that their primary mechanism of action is the inhibition of urease. This enzyme is a key virulence factor in several pathogenic bacteria, most notably Helicobacter pylori, the causative agent of gastritis and peptic ulcers.
This guide will delve into the experimental validation of this mechanism, offering a comparative look at the performance of these derivatives against other known urease inhibitors and detailing the experimental procedures required for such validation.
Comparative Performance of Urease Inhibitors
The inhibitory potential of various compounds against urease is typically quantified by their half-maximal inhibitory concentration (IC50) value, with lower values indicating greater potency. The following table summarizes the IC50 values for a series of 28 acyl hydrazone derivatives of flurbiprofen, alongside standard and other novel urease inhibitors for comparison.
| Compound/Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Type |
| Flurbiprofen Hydrazide-Hydrazone Derivatives | |||
| Compound 30 | Jack Bean Urease | 18.92 ± 0.61 | - |
| Compound 29 | Jack Bean Urease | 19.12 ± 0.61 | - |
| Compound 28 | Jack Bean Urease | 20.12 ± 0.61 | - |
| ... (25 other derivatives) | Jack Bean Urease | 21.14 - 90.75 | - |
| Standard Urease Inhibitors | |||
| Thiourea | Jack Bean Urease | 21.14 ± 0.42[1] | Competitive |
| Acetohydroxamic Acid (AHA) | H. pylori Urease | ~320 | Competitive |
| Hydroxyurea | Jack Bean Urease | 95 | - |
| Other Ketone-Based Inhibitors | |||
| 2-Cyclohepten-1-one | Jack Bean Urease | 160 | Michael Addition |
| 2-Cyclohexen-1-one | Jack Bean Urease | - | Michael Addition |
| 2-Cyclopenten-1-one | Jack Bean Urease | - | Michael Addition |
| Novel Urease Inhibitors | |||
| Urease-IN-11 (Compound 6e) | Urease | 10.41[2] | Competitive[2] |
| Compound 1 (from virtual screen) | H. pylori Urease | 0.32[3] | Competitive[3] |
| Compound 2 (from virtual screen) | H. pylori Urease | 0.68[3] | Mixed[3] |
| Compound 3 (from virtual screen) | H. pylori Urease | 0.42[3] | Competitive[3] |
Validating the Mechanism of Action: Experimental Protocols
The primary method for validating the mechanism of action of these derivatives is through enzyme inhibition assays. The following protocol is based on the methodology used to evaluate the flurbiprofen hydrazide-hydrazone derivatives against jack bean urease.
Urease Inhibition Assay Protocol
Objective: To determine the in vitro urease inhibitory activity of the test compounds.
Materials:
-
Jack Bean Urease
-
Test compounds (derivatives of this compound)
-
Urea (substrate)
-
Phosphate buffer (pH 6.8)
-
Phenol reagent
-
Alkali reagent (containing sodium hydroxide and sodium hypochlorite)
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor (thiourea) at various concentrations.
-
In a 96-well plate, add 40 µL of phosphate buffer, 10 µL of the test compound solution (or standard/blank), and 10 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of urea solution to each well.
-
After a defined incubation period, add 40 µL of the phenol reagent and 40 µL of the alkali reagent to each well to stop the reaction and develop the color.
-
Measure the absorbance at 625 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Signaling Pathway and Experimental Workflow
The inhibition of urease by these derivatives has downstream effects on cellular signaling pathways, particularly in the context of H. pylori infection. Urease produced by H. pylori can interact with host cell surface receptors, such as CD74, leading to the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory cytokines like IL-8.[4][5] By inhibiting urease, the this compound derivatives can potentially disrupt this inflammatory cascade.
Caption: Urease Inhibition and its effect on NF-κB Signaling.
The experimental workflow to validate the mechanism of action of these compounds can be visualized as a logical progression from initial screening to understanding the mode of inhibition.
Caption: Workflow for Validating Urease Inhibition.
Conclusion
The available evidence strongly supports the hypothesis that this compound derivatives function as effective urease inhibitors. Their performance, as inferred from structurally similar compounds, is comparable and in some cases superior to standard urease inhibitors. The provided experimental protocols offer a clear pathway for the validation of these findings. Furthermore, the elucidation of their impact on urease-mediated signaling pathways provides a deeper understanding of their potential therapeutic applications in managing conditions associated with ureolytic pathogens. Further research focusing on the specific inhibitory kinetics and in vivo efficacy of the parent compound, this compound, is warranted to fully realize the therapeutic potential of this class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. amsbio.com [amsbio.com]
- 3. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Helicobacter pylori Urease B Subunit Binds to CD74 on Gastric Epithelial Cells and Induces NF-κB Activation and Interleukin-8 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Helicobacter pylori urease B subunit binds to CD74 on gastric epithelial cells and induces NF-kappaB activation and interleukin-8 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Weight Confirmation of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, accurate molecular weight confirmation is a critical step in the characterization of novel chemical entities. This guide provides a comparative analysis of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy for the molecular weight determination of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a fluorinated biphenyl ketone.
This document outlines the experimental protocols and presents a quantitative comparison of these techniques to aid in selecting the most appropriate analytical strategy.
Introduction to the Analyte
This compound is a small organic molecule with the following properties:
-
Theoretical Molecular Weight (Monoisotopic Mass): 228.0950 g/mol
Accurate determination of its molecular weight is essential for confirming its identity and purity.
Comparative Analysis of Analytical Techniques
Mass spectrometry and NMR spectroscopy are powerful techniques for the structural elucidation and molecular weight confirmation of small molecules.[3][4] The choice between them often depends on the specific requirements of the analysis, such as the need for exact mass, sensitivity, or structural information.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the molecular weight confirmation of this compound.
| Feature | High-Resolution Mass Spectrometry (e.g., LC-Q-TOF MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Mass-to-charge ratio (m/z) | Nuclear spin transitions in a magnetic field |
| Accuracy | < 5 ppm (typically 1-2 ppm for Q-TOF)[5][6][7] | Indirectly determined; can be ±9% or better with DOSY-NMR using external calibration[8] |
| Precision | High (< 5 ppm) | High for structural determination, lower for direct MW |
| Sensitivity | High (picomole to femtomole range)[3][9] | Low (micromole to nanomole range)[3][10] |
| Sample Consumption | Very low (µL injections) | Relatively high (mg scale) |
| Analysis Time | Fast (minutes per sample)[10] | Slower (minutes to hours per sample) |
| Structural Information | Fragmentation patterns provide structural clues | Detailed 2D structure and connectivity[11][12] |
| Sample Preparation | More complex, requires extraction and chromatography[13][14] | Minimal, dissolution in a deuterated solvent[1] |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) via LC-Q-TOF MS
This method combines the separation power of liquid chromatography with the high mass accuracy of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, providing confident molecular weight confirmation.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.[13]
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Full scan MS. For structural information, a targeted MS/MS experiment can be performed.
-
Mass Accuracy: Calibrate the instrument using a suitable reference standard to achieve < 5 ppm mass accuracy.
4. Data Analysis:
-
The expected protonated molecule [M+H]⁺ for C₁₅H₁₃FO is m/z 229.1027.
-
The measured mass should be within 5 ppm of the theoretical mass.
-
The presence of adducts such as [M+Na]⁺ (m/z 251.0846) may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a direct measure of molecular weight, NMR provides unambiguous structural confirmation which, in turn, verifies the molecular formula and thus the molecular weight. Diffusion-Ordered Spectroscopy (DOSY) can be used for molecular weight estimation.[8]
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.[15]
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and environment of carbon atoms.
-
¹⁹F NMR: Highly sensitive for the fluorine atom, providing characteristic chemical shifts.[15][16]
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity of the molecule.
-
-
Acquisition parameters should be optimized for the specific instrument and sample.
3. Data Analysis:
-
The integration of the ¹H NMR signals will confirm the number of protons (13H).
-
The number of signals in the ¹³C NMR spectrum will confirm the number of unique carbon atoms (15C).
-
The ¹⁹F NMR will show a signal corresponding to the single fluorine atom.
-
The combination of all NMR data will confirm the structure C₁₅H₁₃FO, and therefore the molecular weight of 228.26 g/mol .
Experimental Workflows
The following diagrams illustrate the typical workflows for molecular weight confirmation using LC-MS and NMR.
Conclusion
For the definitive confirmation of the molecular weight of this compound, High-Resolution Mass Spectrometry is the preferred method due to its high accuracy, precision, and sensitivity in directly measuring the mass-to-charge ratio.[5][9] It provides a rapid and confident confirmation of the elemental composition.
NMR spectroscopy serves as a complementary and indispensable technique for unambiguous structure elucidation. By confirming the chemical structure, NMR validates the molecular formula, thereby corroborating the molecular weight determined by mass spectrometry. The combination of both HRMS and NMR provides the highest level of confidence in the identity and characterization of a novel compound.
References
- 1. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 4. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 11. omicsonline.org [omicsonline.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. youtube.com [youtube.com]
- 14. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anti-Inflammatory Efficacy of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Analogs: A Research Guide
This guide provides a comparative analysis of the anti-inflammatory activity of various analogs of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a core structure related to the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. The following sections detail the in vivo and in vitro anti-inflammatory effects, experimental methodologies, and the underlying signaling pathways of these compounds, offering valuable insights for researchers and professionals in drug development.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of synthesized analogs has been evaluated through various assays. The data presented below summarizes the in vivo efficacy in carrageenan-induced paw edema models and in vitro inhibitory activity against cyclooxygenase (COX) enzymes.
Table 1: In Vivo Anti-inflammatory Activity of Flurbiprofen Amide Derivatives
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 8 | Not Specified | 59.0 - 77.7 | [1] |
| 14 | Not Specified | 59.0 - 77.7 | [1] |
| 15 | Not Specified | 59.0 - 77.7 | [1] |
| 20 | Not Specified | 59.0 - 77.7 | [1] |
| 1 | Not Specified | 37.0 - 50.0 | [1] |
| 3 | Not Specified | 37.0 - 50.0 | [1] |
| 7 | Not Specified | 37.0 - 50.0 | [1] |
| 10 | Not Specified | 37.0 - 50.0 | [1] |
| 12 | Not Specified | 37.0 - 50.0 | [1] |
| 13 | Not Specified | 37.0 - 50.0 | [1] |
| 17 | Not Specified | 37.0 - 50.0 | [1] |
| 18 | Not Specified | 37.0 - 50.0 | [1] |
Note: A novel series of twenty-two flurbiprofen amides (1-22) were synthesized and evaluated. Compounds 8, 14, 15, and 20 demonstrated the highest activity.[1]
Table 2: In Vivo Anti-inflammatory Activity of 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives
| Compound | Edema Inhibition (%) | Standard Drug (Flurbiprofen) | Reference |
| [8d] | More active than standard | - | [2][3] |
Note: Compound [8d], 2-(2-hydroxyphenyl)-3-[2-(3-fluorobiphenyl-4-yl)] propanamido-2,3-dihydro-1,3-oxazepine-4,7-dione, showed potent anti-inflammatory activity in the egg-albumin induced paw edema model in rats.[2][3]
Table 3: In Vitro COX-2 Inhibitory Activity of Biaryl Analogs
| Compound | IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| 3a | 0.10 - 0.13 | 84.16 | [4] |
| 3b | 0.10 - 0.13 | 101.99 | [4] |
| 3c | 0.10 - 0.13 | 109.9 | [4] |
| 3d | 0.10 - 0.13 | 68.06 | [4] |
| 3e | 0.10 - 0.13 | 99.80 | [4] |
| 3g | 0.10 - 0.13 | 76.84 | [4] |
| Celecoxib (Standard) | 0.10 | - | [4] |
Note: The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). Compounds with higher SI values are more selective for COX-2.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the anti-inflammatory activity of the this compound analogs.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used animal model assesses the acute anti-inflammatory potential of a compound.
-
Animal Model: Wistar rats or mice are typically used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compounds, a standard drug (e.g., flurbiprofen, celecoxib), or a vehicle control are administered orally or intraperitoneally.[5]
-
After a specific time (usually 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX enzymes, which are key to the inflammatory pathway.
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.
-
Procedure:
-
The test compounds are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of prostaglandin E2 (PGE2) produced is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound analogs are primarily mediated through the inhibition of the cyclooxygenase pathway. Some analogs also exhibit effects on other inflammatory mediators.
Caption: Inhibition of the COX-2 pathway by the drug analogs.
Certain flurbiprofen amides have shown dual inhibitory action against fatty acid amide hydrolase (FAAH) and COX-2, suggesting a broader mechanism of action that also involves the endocannabinoid system.[6][7] Furthermore, some analogs have been found to reduce the expression of other pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).[6][7]
Caption: General workflow for evaluating anti-inflammatory analogs.
References
- 1. Synthesis and characterization of biologically active flurbiprofen amide derivatives as selective prostaglandin-endoperoxide synthase II inhibitors: In vivo anti-inflammatory activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
validation of urease inhibition by 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the urease inhibition activity of a series of acyl hydrazone derivatives of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid, a compound structurally related to 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one. The data presented is based on a study that synthesized 28 derivatives and evaluated their potential as urease inhibitors, using thiourea as a standard for comparison.[1][2][3] This document is intended to inform researchers and professionals in drug development about the potential of these compounds as novel urease inhibitors.
Quantitative Performance Overview
The inhibitory potential of the synthesized flurbiprofen derivatives was quantified by determining their IC50 values, which represent the concentration of the compound required to inhibit 50% of the urease enzyme's activity. The results, as compared to the standard urease inhibitor thiourea, are summarized in the table below. All of the synthesized compounds demonstrated good to excellent inhibitory activities, with IC50 values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM.[1][2][3] Notably, several derivatives exhibited significantly greater potency than the standard, thiourea (IC50 = 21.14 ± 0.42 μM).[1][2][3]
| Compound ID | Structure/Substituent | IC50 (μM) ± SEM |
| Standard | Thiourea | 21.14 ± 0.42 |
| 4 | N'-(naphthalen-1-ylmethylene) | 20.14 ± 0.95 |
| 7 | N'-(3-nitrobenzylidene) | 21.31 ± 0.41 |
| 10 | N'-(2-Chloro-5-nitrobenzylidene) | 20.31 ± 0.71 |
| 11 | N'-(4-Ethoxy-2-methoxybenzylidene) | 23.41 ± 0.81 |
| 14 | N'-(2,6-Dimethoxybenzylidene) | 22.81 ± 0.92 |
| 19 | N'-(2-methoxybenzylidene) | 20.81 ± 0.81 |
| 21 | N'-(2-Fluoro-4-methoxybenzylidene) | 21.12 ± 0.83 |
| 29 | N'-(2,4,6-trimethoxybenzylidene) | 19.41 ± 0.71 |
| 30 | N'-(2,3,4-trimethoxybenzylidene) | 18.92 ± 0.61 |
| 31 | N'-(3,4,5-trimethoxybenzylidene) | 20.11 ± 0.81 |
Note: The table presents a selection of the 28 synthesized compounds, highlighting some of the most active derivatives for brevity. For a complete list of all 28 compounds and their corresponding IC50 values, please refer to the source publication.[1][2][3]
A structure-activity relationship (SAR) study conducted on these derivatives revealed that the presence of electron-donating groups on the phenyl ring plays a significant role in the inhibition of the urease enzyme.[2][3]
Experimental Protocols
The validation of urease inhibition by the 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid derivatives was conducted using a well-established in vitro urease inhibition assay.
In Vitro Urease Inhibition Assay
This assay is a colorimetric method that quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[4] The Berthelot (or indophenol) method is a sensitive and reliable technique used for this purpose.[4]
Principle: The assay measures the concentration of ammonia, which is a product of the urease-catalyzed hydrolysis of urea.[4] The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, a reaction catalyzed by sodium nitroprusside, to form a blue-green indophenol compound.[4] The absorbance of this colored compound is measured spectrophotometrically at a wavelength of 625 nm.[1] The intensity of the color is directly proportional to the ammonia concentration.[4]
Procedure:
-
In a 96-well plate, 40 μL of phosphate buffer (pH 6.8), 10 μL of the synthesized derivative (test compound), and 10 μL of the urease enzyme solution were combined.[1]
-
The mixture was incubated for 10 minutes at 37 °C.[1]
-
Following incubation, 40 μL of the phenol reagent and 40 μL of the alkali reagent were added to each well.[1]
-
The absorbance was measured at 625 nm using a microplate reader.[1]
-
Thiourea was used as the standard inhibitor for comparison.[1]
-
The experiment was performed in triplicate.[1]
Calculation of Percentage Inhibition: The percentage of urease inhibition was calculated using the following formula:
% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100[4]
Where:
-
ODtestwell is the absorbance of the well containing the test compound.[4]
-
ODcontrol is the absorbance of the well with no inhibitor.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro urease inhibition assay used to validate the activity of the flurbiprofen derivatives.
Caption: Experimental workflow for the in vitro urease inhibition assay.
Concluding Remarks
The presented acyl hydrazone derivatives of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid demonstrate significant potential as urease inhibitors, with several compounds exhibiting superior activity compared to the standard inhibitor, thiourea. The detailed experimental protocol provides a robust framework for the screening and evaluation of potential urease inhibitors. Further in vivo studies are warranted to establish the therapeutic potential and safety profile of these promising compounds for applications in medicine and agriculture.
References
- 1. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Neuroprotective Effects of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Derivatives and Related Compounds
A Note on Data Availability: While this guide aims to compare the neuroprotective effects of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one derivatives, a comprehensive literature review reveals a scarcity of direct neuroprotective studies on this specific chemical series. However, extensive research is available on the closely related compound, Flurbiprofen (2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), and its various derivatives. Given the structural similarity, the neuroprotective mechanisms and activities of Flurbiprofen and its analogues provide valuable insights into the potential of the this compound scaffold. This guide, therefore, focuses on the neuroprotective profile of Flurbiprofen and its derivatives as a scientifically grounded surrogate for the requested comparison.
Flurbiprofen: A Foundation for Neuroprotection
Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Emerging evidence strongly suggests that Flurbiprofen also exerts significant neuroprotective effects through multiple mechanisms, making it and its derivatives promising candidates for the treatment of neurodegenerative diseases and ischemic brain injury.
The neuroprotective actions of Flurbiprofen are attributed to its ability to:
-
Modulate Inflammatory Pathways: Flurbiprofen has been shown to suppress the inflammatory response following focal cerebral ischemia by inhibiting the NF-κB signaling pathway.[2][3] This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3]
-
Activate Pro-Survival Signaling: Studies have demonstrated that Flurbiprofen can activate the Akt/GSK3β/Nrf2/HO-1 signaling pathway.[4][5] This pathway is crucial for promoting neuronal survival and protecting against oxidative stress.
-
Reduce Oxidative Stress: Flurbiprofen treatment has been associated with a decrease in oxidative stress markers like malondialdehyde (MDA) and nitrite levels, and an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[4][6]
-
Inhibit Acid-Sensing Ion Channels (ASICs): Flurbiprofen can inhibit acidosis-mediated activation of ASIC1a, which in turn reduces intracellular calcium overload, a key factor in neuronal death during cerebral ischemia.[6]
-
Lower Amyloid-β Levels: Certain derivatives of Flurbiprofen, such as NO-flurbiprofen (HCT-1026), have been shown to reduce the levels of neurotoxic amyloid-β peptides in neuronal cell cultures.[7]
Comparative Analysis of Flurbiprofen Derivatives
To enhance the therapeutic profile of Flurbiprofen, particularly to improve its blood-brain barrier permeability and reduce gastrointestinal side effects, various derivatives have been synthesized and evaluated.[1][8] These derivatives, primarily amides and esters, have shown promising anti-inflammatory and antioxidant activities, which are key indicators of their neuroprotective potential.
Quantitative Comparison of Anti-inflammatory and Antioxidant Activities
The following tables summarize the in vitro and in vivo activities of selected Flurbiprofen derivatives compared to the parent drug.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Flurbiprofen and its Derivatives
| Compound | Assay | Target/Marker | Activity (IC50) | Reference |
| Flurbiprofen | COX-2 Inhibition (LPS-induced RAW 264.7 cells) | PGD₂ Production | 7.2 nM | [7] |
| HCT-1026 (NO-flurbiprofen) | COX-2 Inhibition (LPS-induced RAW 264.7 cells) | PGD₂ Production | 40.6 nM | [7] |
| Flurbiprofen Amide Derivatives (general) | Inhibition of Albumin Denaturation | Protein Denaturation | 173.74 µmol/L - 198.37 µmol/L | [1] |
| Ibuprofen (Reference) | Inhibition of Albumin Denaturation | Protein Denaturation | 395.08 µmol/L | [1] |
| Flurbiprofen (Reference) | Inhibition of Albumin Denaturation | Protein Denaturation | 339.26 µmol/L | [1] |
| Flu-AM4 (Amide Derivative) | FAAH Inhibition | FAAH Enzyme | Kᵢ = 13 nM | [9] |
Table 2: In Vivo Anti-inflammatory Activity of Flurbiprofen Amide Derivatives
| Compound | Animal Model | Assay | % Inhibition of Edema | Reference |
| Compound 8 (Amide) | Carrageenan-induced mice paw edema | Paw Edema | 59.0 - 77.7 | [10] |
| Compound 14 (Amide) | Carrageenan-induced mice paw edema | Paw Edema | 59.0 - 77.7 | [10] |
| Compound 15 (Amide) | Carrageenan-induced mice paw edema | Paw Edema | 59.0 - 77.7 | [10] |
| Compound 20 (Amide) | Carrageenan-induced mice paw edema | Paw Edema | 59.0 - 77.7 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective and related activities of Flurbiprofen and its derivatives.
In Vitro Neuroprotection Assay (Co-culture Model)
-
Cell Culture: Mouse neuroblastoma cells (N2a) and RAW 264.7 murine macrophage cells are cultured separately. N2a cells are plated in 24-well plates, and RAW 264.7 cells are plated on cell culture inserts.
-
Co-culture Setup: The inserts containing RAW 264.7 cells are placed into the wells with N2a cells.
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) at a concentration of 1 µg/ml is added to the co-culture to activate the RAW 264.7 cells, inducing an inflammatory response.
-
Drug Treatment: The co-cultures are pre-treated with different concentrations of the test compounds (e.g., Flurbiprofen or its derivatives) for 30 minutes before LPS stimulation.
-
Assessment of Neuroprotection: After 48 hours of incubation, the viability of the N2a cells is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the neuroprotective effect of the compounds against inflammation-induced cell death.[7]
Griess Assay for Nitrite Production
-
Cell Culture and Treatment: RAW 264.7 cells are plated in 24-well plates and incubated for 24 hours. The cells are then treated with the test compounds for 30 minutes, followed by the addition of LPS (1 µg/mL).
-
Sample Collection: After 24 hours, 100 µL of the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is incubated with 100 µL of Griess reagent for 30 minutes at room temperature in the dark.
-
Quantification: The absorbance is measured at a specific wavelength to determine the concentration of nitrite, which is an indicator of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS).[7]
In Vivo Model of Focal Cerebral Ischemia
-
Animal Model: Male Wistar rats are subjected to transient middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
-
Drug Administration: Flurbiprofen (e.g., 5 mg/kg or 10 mg/kg) is administered intravenously at the onset of reperfusion.
-
Neurological Assessment: Neurological deficits are scored at 24 hours post-reperfusion.
-
Histopathological Analysis: Brain tissues are collected, and sections are stained with Hematoxylin and Eosin (H&E) to assess morphological changes and neuronal damage in the ischemic penumbra.
-
Biochemical Analysis: Brain tissue homogenates are used to measure levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) by RT-PCR and oxidative stress markers (MDA, nitrites) using colorimetric assays.[2][6]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: Neuroprotective signaling pathways of Flurbiprofen.
References
- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt / GSK3β / Nrf2 / HO-1 pathway activation by flurbiprofen protects the hippocampal neurons in a rat model of glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on flurbiprofen exate modulating Akt/GSK-3β/Nrf2/HO-1 signaling pathways to ameliorate H/R-induced neuronal damage [jwph.com.cn]
- 6. Neuroprotective effect of flurbiprofen in focal cerebral ischemia: the possible role of ASIC1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and characterization of biologically active flurbiprofen amide derivatives as selective prostaglandin-endoperoxide synthase II inhibitors: In vivo anti-inflammatory activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a fluorinated aromatic ketone, is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available. In its absence, the following general safety precautions for halogenated organic compounds should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1] Collect the absorbed material and any contaminated debris into a sealed, properly labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]
Quantitative Safety Data
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1] |
Precautionary Statements include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and avoiding breathing dust or fumes.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and compliance.
Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Halogenated vs. Non-Halogenated Waste: This compound is a halogenated organic substance and must be collected separately from non-halogenated waste streams.[3] Mixing these waste types can interfere with disposal processes and increase costs.[3]
-
Solid vs. Liquid Waste: Collect solid waste, such as contaminated consumables (e.g., weigh boats, gloves, absorbent pads), separately from liquid waste solutions containing the compound.
Waste Container Selection and Labeling
-
Container Compatibility: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5] Ensure the container has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of the laboratory personnel, away from heat sources, open flames, and high-traffic areas.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[4]
Final Disposal
-
Professional Disposal: The disposal of this compound must be conducted through your institution's EHS department or a licensed hazardous waste disposal company.
-
Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.
-
Forbidden Disposal Methods:
-
DO NOT pour this chemical down the drain.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
Essential Safety and Handling Guide for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS Number: 37989-92-7).[1][2] Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.
Summary of Chemical Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not located, data for the related compound 2-Fluorobiphenyl and general knowledge of aromatic ketones indicate the following potential hazards. Users should handle this compound with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]
| Property | Value | Source |
| Chemical Formula | C15H13FO | [1] |
| Molecular Weight | 228.26 g/mol | [1][2] |
| Appearance | Likely a solid | N/A |
| Hazard Statements (Presumed) | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 standards. | To protect eyes from potential splashes, which could cause serious damage.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Fluoro-elastomer). Inspect gloves before each use and change immediately upon contamination. | To prevent skin contact and absorption. Aromatic ketones require robust glove materials.[5][6][7] |
| Body Protection | A fully-buttoned laboratory coat, preferably made of a flame-resistant material like Nomex®. | To protect skin from accidental spills and contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[4][5] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot. | To protect feet from spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow to ensure the safe handling of this compound throughout your experimental process.
Caption: Workflow for handling this compound.
Experimental Protocol
-
Preparation :
-
Don all required personal protective equipment as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.
-
-
Handling :
-
Conduct all manipulations of the solid compound within the certified chemical fume hood to minimize inhalation exposure.
-
Carefully weigh the desired amount of the compound. Avoid generating dust.
-
If dissolving, add the solvent to the solid slowly to prevent splashing.
-
-
Cleanup and Storage :
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Dispose of all contaminated materials, including gloves, weigh boats, and absorbent pads, as hazardous waste.
-
Store the stock container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal workflow for this compound waste.
Disposal Protocol
-
Segregation and Collection :
-
Storage :
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[9]
-
-
Final Disposal :
Spill Management
In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, collect the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal as hazardous waste.[9] Avoid generating dust. For large spills, contact your institution's emergency response team.
References
- 1. 1-{2'-FLUORO-[1,1'-BIPHENYL]-4-YL}PROPAN-1-ONE | CAS 37989-92-7 [matrix-fine-chemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. falseguridad.com [falseguridad.com]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

